Compound 401
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDQVRQVGRNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434626 | |
| Record name | Compound 401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168425-64-7 | |
| Record name | 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Compound 401: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of Compound 401, a synthetic small molecule inhibitor. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development. This guide synthesizes available data on its biochemical activity, cellular effects, and the signaling pathways it modulates.
Core Mechanism of Action
This compound is a potent and selective inhibitor of two key serine/threonine kinases: DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5][6] Its inhibitory activity is central to its biological effects, which include the disruption of DNA repair processes and the modulation of cell growth and survival pathways.
Dual Inhibition of DNA-PK and mTOR
The primary mechanism of action of this compound is its ability to competitively inhibit the kinase activity of both DNA-PK and mTOR.[1][2][4][6] This dual inhibition is significant as both kinases are critical regulators of cellular processes that are often dysregulated in diseases such as cancer. DNA-PK is a crucial component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks.[4] mTOR, on the other hand, is a central regulator of cell growth, proliferation, and metabolism.[4][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.
| Target Kinase | IC50 Value | Notes |
| DNA-PK | 0.28 µM | Potent inhibition of DNA-dependent protein kinase.[1][2][3][6] |
| mTOR | 5.3 µM | Inhibition of mammalian target of rapamycin.[1][3][6] |
| p110α/p85α PI3K | >100 µM | Demonstrates selectivity over PI3K.[1][3] |
| ATM | >100 µM | High selectivity against Ataxia-Telangiectasia Mutated kinase.[3][4] |
| ATR | >100 µM | High selectivity against ATM and Rad3-related kinase.[3][4] |
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Cell Line | Effect | Concentration | Notes |
| COS7 cells | Blocks phosphorylation of S6 kinase 1 (Thr389) and Akt (Ser473) | Not specified | Demonstrates inhibition of mTORC1 and mTORC2 signaling.[1] |
| Rat-1 fibroblasts | Inhibits phosphorylation of S6K1 and Akt | 10 µM | Confirms mTOR pathway inhibition in a fibroblast cell line.[3] |
| M059J glioma cells (DNA-PK deficient) | Inhibits phosphorylation of S6K1 and Akt | 10 µM | Shows mTOR inhibition is independent of DNA-PK.[3] |
| TSC1-/- MEFs | Inhibits proliferation (IC50 = 2 µM) and induces apoptosis | 2 µM | Effective in cells with hyperactive mTOR signaling.[3] |
| CHO-K1 cells | Completely inhibits DNA double-strand break repair | 50 µM | Demonstrates potent inhibition of the DNA repair pathway.[9][10] |
Table 2: Cellular Activity of this compound
Signaling Pathways Modulated by this compound
This compound's dual inhibitory action affects two critical signaling pathways: the DNA Damage Response (DDR) and the PI3K/Akt/mTOR pathway.
DNA Damage Response Pathway
By inhibiting DNA-PK, this compound directly interferes with the Non-Homologous End Joining (NHEJ) pathway, a primary mechanism for repairing DNA double-strand breaks (DSBs). This inhibition leads to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, DNA-dependent protein kinase and mTOR inhibitor (CAS 168425-64-7) | Abcam [abcam.com]
- 5. This compound | CAS 168425-64-7 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Susceptibility of Trypanosomatid Pathogens to PI3/mTOR Kinase Inhibitors Affords a New Opportunity for Drug Repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. The Susceptibility of Trypanosomatid Pathogens to PI3/mTOR Kinase Inhibitors Affords a New Opportunity for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Single-cell microarray enables high-throughput evaluation of DNA double-strand breaks and DNA repair inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Compound 401: A Technical Guide to its Dual Inhibition of DNA-PK and mTOR Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of Compound 401, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). This document details the signaling pathways affected by this compound, summarizes key quantitative data, and provides representative experimental protocols for the investigation of its activity.
Core Concepts: Dual Pathway Inhibition
This compound exerts its cellular effects through the simultaneous inhibition of two critical signaling pathways: the DNA Damage Response (DDR) via DNA-PK and cellular growth and proliferation via mTOR. This dual-action mechanism presents a compelling strategy for therapeutic intervention, particularly in oncology, by preventing cancer cells from repairing DNA damage induced by chemo- or radiotherapy while also curbing their growth and survival signals.
Data Presentation: Quantitative Analysis of this compound Inhibition
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound against its primary targets and other related kinases.
| Target Kinase | IC50 (µM) | Assay Type | Notes | Reference |
| DNA-PK | 0.28 | Cell-free kinase assay | Potent inhibition of the catalytic subunit. | [1][2] |
| mTOR | 5.3 | Cell-free kinase assay | Moderate inhibition of mTOR. | [1][2] |
| p110α/p85α PI3K | >100 | Cell-free kinase assay | Poor inhibitor, demonstrating selectivity. | [1][2] |
| ATM | >100 | Cell-free kinase assay | Selective against other PIKK family members. | [1] |
| ATR | >100 | Cell-free kinase assay | Selective against other PIKK family members. | [1] |
| Cellular Activity | Cell Line | Concentration | Effect | Reference |
| Inhibition of mTOR-Raptor complex | - | 5 µM | 67% inhibition of immunoprecipitated mTOR. | [1] |
| Inhibition of mTOR-Raptor complex | - | 10 µM | 78% inhibition of immunoprecipitated mTOR. | [1] |
| Inhibition of p-S6K1 (Thr389) | COS-7 | Not Specified | Blocks phosphorylation. | [2] |
| Inhibition of p-Akt (Ser473) | COS-7 | Not Specified | Blocks phosphorylation. | [2] |
| Inhibition of DNA-PK | HeLa | 0.28 µM (IC50) | Reduction in p53 Ser15 phosphorylation. | [1] |
| Proliferation Inhibition | TSC1-/- fibroblasts | Not Specified | Inhibits proliferation. | [1] |
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways affected by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a DNA-PK inhibitor like this compound.
Experimental Protocols
This section provides detailed, representative methodologies for key experiments used to characterize the activity of this compound.
In Vitro DNA-PK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of DNA-PK.
Materials:
-
Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)
-
Biotinylated peptide substrate (e.g., a p53-derived peptide)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)
-
This compound stock solution in DMSO
-
Streptavidin-coated plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the DNA-PK enzyme and the peptide substrate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or cold ATP for ADP-Glo™).
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding EDTA or a specific stop solution.
-
For the radioactive assay, transfer the reaction mixture to streptavidin-coated plates to capture the biotinylated peptide. Wash the plates to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure luminescence.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Western Blot Analysis of p-S6K1 (Thr389) and p-Akt (Ser473)
Objective: To assess the inhibitory effect of this compound on the mTOR signaling pathway in a cellular context.
Materials:
-
COS-7 or other suitable cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-S6K1 (Thr389), anti-total S6K1, anti-p-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed COS-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-S6K1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total S6K1, p-Akt, total Akt, and the loading control to ensure equal protein loading and to assess the specificity of the inhibition.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
In Vitro Non-Homologous End Joining (NHEJ) Assay
Objective: To measure the ability of this compound to inhibit DNA double-strand break repair via the NHEJ pathway in a cell-free system.[3][4][5]
Materials:
-
HeLa or other NHEJ-competent cell nuclear extracts
-
Linearized plasmid DNA (e.g., pBluescript linearized with a restriction enzyme)
-
[³²P]-labeled dNTPs for labeling the plasmid ends (optional, for radioactive detection)
-
NHEJ reaction buffer (50 mM HEPES-KOH pH 8.0, 40 mM KOAc, 1 mM Mg(OAc)₂, 1 mM ATP, 1 mM DTT)
-
This compound stock solution in DMSO
-
Proteinase K
-
Agarose gel and electrophoresis system
-
DNA stain (e.g., SYBR Gold) or autoradiography system
Procedure:
-
Prepare serial dilutions of this compound in the NHEJ reaction buffer.
-
In a microcentrifuge tube, combine the cell nuclear extract and the linearized plasmid DNA.
-
Add the diluted this compound or DMSO (vehicle control) and incubate on ice for 15 minutes.
-
Initiate the end-joining reaction by transferring the tubes to 37°C for 1-2 hours.
-
Terminate the reaction by adding SDS and proteinase K and incubating at 37°C for 30 minutes.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain or expose it to an X-ray film if using a radiolabeled substrate.
-
Quantify the formation of plasmid multimers (dimers, trimers, etc.), which represent successful end-joining events.
-
Calculate the percentage of inhibition of NHEJ for each concentration of this compound.
This guide provides a comprehensive overview of the mechanism of action of this compound. The presented data and protocols serve as a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into this and other dual DNA-PK/mTOR inhibitors.
References
Compound 401: An In-depth Technical Guide on its mTOR Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 401 is a synthetic, cell-permeable molecule that has been identified as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of the effects of this compound on the mTOR signaling pathway. It includes a detailed summary of its inhibitory activity, experimental protocols for assessing its effects, and visual representations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of mTOR signaling and the development of related therapeutic agents.
Introduction to mTOR Signaling
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] mTOR integrates signals from a variety of upstream inputs, including growth factors, nutrients, energy levels, and cellular stress, to control a wide range of downstream cellular processes. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
-
mTORC1 is sensitive to rapamycin and is primarily responsible for regulating cell growth by promoting anabolic processes such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy.[1] Key downstream effectors of mTORC1 include p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is generally considered rapamycin-insensitive and plays a crucial role in cell survival and cytoskeletal organization.[1] A key substrate of mTORC2 is the kinase Akt (also known as Protein Kinase B), which it phosphorylates at serine 473, leading to its full activation.
Given its central role in cellular homeostasis, the mTOR pathway is a significant target for drug discovery and development.
This compound: A Dual DNA-PK and mTOR Inhibitor
This compound, with the chemical name 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one, has been characterized as a potent inhibitor of both DNA-PK and mTOR.[2] Its inhibitory activity is reversible and competitive with ATP.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 168425-64-7 | [2][3] |
| Molecular Formula | C₁₆H₁₅N₃O₂ | [2][3] |
| Molecular Weight | 281.31 g/mol | [2] |
| Purity | ≥99% | [2] |
| Solubility | Soluble to 10 mM in DMSO and to 5 mM in ethanol. | [2] |
Quantitative Data on mTOR Inhibition
The inhibitory potency of this compound against mTOR and other related kinases has been determined through in vitro kinase assays.
| Target Kinase | IC₅₀ (μM) | Selectivity vs. mTOR | Reference |
| mTOR | 5.3 | - | [2] |
| DNA-PK | 0.28 | 19-fold more selective for DNA-PK | [2] |
| PI 3-K | >100 | >18.8-fold | [2] |
| ATM | >100 | >18.8-fold | [2] |
| ATR | >100 | >18.8-fold | [2] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro.
Effects on Downstream mTOR Signaling
This compound has been shown to effectively block the phosphorylation of key downstream targets of both mTORC1 and mTORC2 in cellular assays.
Inhibition of mTORC1 Signaling
The activity of mTORC1 is commonly assessed by measuring the phosphorylation of its substrate, S6K1, at threonine 389 (Thr389). Treatment of COS7 cells with this compound has been demonstrated to block the phosphorylation of S6K1 at this site.
Inhibition of mTORC2 Signaling
The functional activity of mTORC2 is often determined by its ability to phosphorylate Akt at serine 473 (Ser473). In COS7 cells, this compound has been observed to inhibit the phosphorylation of Akt at this critical residue.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on mTOR signaling.
In Vitro mTOR Kinase Assay
This protocol is a representative method for determining the IC₅₀ value of this compound against mTOR.
Materials:
-
Recombinant human mTOR enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP
-
Substrate (e.g., purified, inactive S6K1 or a peptide substrate)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Plate reader for detecting kinase activity (e.g., based on radioactivity, fluorescence, or luminescence)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the mTOR enzyme and the substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for mTOR) to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity in each well using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of Phosphorylated S6K1 and Akt
This protocol describes how to assess the in-cell activity of this compound on the mTOR signaling pathway.
Materials:
-
Cell line (e.g., COS7, HEK293, or a cancer cell line with activated mTOR signaling)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-S6K1 (Thr389)
-
Rabbit anti-S6K1 (total)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt (total)
-
Mouse or rabbit anti-β-actin (loading control)
-
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound and its effects on mTOR signaling.
mTOR Signaling Pathway and Inhibition by this compound
References
In-Depth Technical Guide: Compound 401 (CAS Number 168425-64-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Compound 401, with the formal name 2-(4-morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one, is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2] This technical guide provides a comprehensive overview of its biochemical properties, mechanism of action, and key experimental data. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound for further investigation. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and experimental application.
Chemical and Physical Properties
This compound is a synthetic, cell-permeable small molecule.[3][4] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 168425-64-7 | [1][2][3][5] |
| Formal Name | 2-(4-morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one | [2] |
| Molecular Formula | C₁₆H₁₅N₃O₂ | [1][3] |
| Molecular Weight | 281.31 g/mol | [1][2][3] |
| Purity | ≥98% | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO (up to 10 mM) and ethanol (up to 5 mM) | [1][3] |
| Storage | Store at room temperature | [1][2] |
Mechanism of Action and Biological Activity
This compound is a reversible and selective inhibitor of DNA-PK and mTOR, two key kinases involved in cell survival, proliferation, and DNA damage repair.[1][2]
Kinase Inhibitory Activity
The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC₅₀) are presented below, demonstrating its selectivity for DNA-PK and mTOR over other related kinases such as PI3K, ATM, and ATR.[1][2]
| Target Kinase | IC₅₀ (µM) | Reference |
| DNA-PK | 0.28 | [1][2] |
| mTOR | 5.3 | [1][2] |
| PI3K (p110α/p85α) | >100 | [1][2] |
| ATM | >100 | [1][2] |
| ATR | >100 | [1][2] |
Cellular Effects
In cellular contexts, this compound has been shown to:
-
Inhibit the phosphorylation of downstream targets of mTOR, including S6 kinase 1 (S6K1) and Akt (at serine 473), in various cell lines.
-
Inhibit the proliferation of mouse embryonic fibroblasts (MEFs) that are deficient in the tuberous sclerosis complex 1 (TSC1-/-), which exhibit hyperactive mTOR signaling, with an IC₅₀ of 2 µM.
-
Induce apoptosis in TSC1-/- MEFs.
Signaling Pathways
This compound exerts its effects by intervening in the DNA damage response and mTOR signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature for this compound.
In Vitro Kinase Inhibition Assay (Adapted from Griffin et al., 2005)
This protocol describes the determination of the inhibitory activity of this compound against DNA-PK.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM ATP, and 10 µg/mL of a biotinylated peptide substrate (e.g., a p53-derived peptide).
-
Enzyme and Inhibitor Addition: Add purified DNA-PK enzyme to the reaction mixture. Subsequently, add varying concentrations of this compound (typically in a serial dilution).
-
Initiation and Incubation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a specified time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of 7.5 M guanidine hydrochloride.
-
Substrate Capture and Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate. Wash the plate to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of incorporated ³²P using a scintillation counter.
-
IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Akt and S6K1 Phosphorylation (Adapted from Ballou et al., 2007)
This protocol details the procedure to assess the effect of this compound on the phosphorylation of mTOR signaling targets.
-
Cell Culture and Treatment: Culture cells (e.g., Rat-1 fibroblasts or M059J glioma cells) in appropriate media. Treat the cells with this compound at the desired concentration (e.g., 10 µM) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford assay.
-
SDS-PAGE and Electrotransfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473) and phosphorylated S6K1 (Thr389) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
-
Normalization: Strip the membrane and re-probe with antibodies against total Akt and total S6K1 to ensure equal protein loading.
Cell Proliferation Assay (Adapted from Ballou et al., 2007)
This protocol is for determining the effect of this compound on the proliferation of TSC1-/- and TSC1+/+ mouse embryonic fibroblasts (MEFs).
-
Cell Seeding: Seed TSC1-/- and TSC1+/+ MEFs in 96-well plates at a suitable density.
-
Compound Treatment: After allowing the cells to adhere, treat them with various concentrations of this compound.
-
Incubation: Incubate the cells for a period of 72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a similar colorimetric assay.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell proliferation relative to untreated control cells. Determine the IC₅₀ value for cell proliferation inhibition.
Apoptosis Assay (Adapted from Ballou et al., 2007)
This protocol is for detecting apoptosis induced by this compound in TSC1-/- MEFs.
-
Cell Treatment: Treat TSC1-/- MEFs with this compound at a concentration known to inhibit proliferation (e.g., 10 µM).
-
Cell Staining: After the desired treatment period (e.g., 24-48 hours), harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in the treated and untreated populations.
-
Experimental Workflows
The following diagrams illustrate the logical flow of common experimental procedures involving this compound.
Conclusion
This compound (CAS 168425-64-7) is a valuable research tool for investigating the roles of DNA-PK and mTOR in cellular processes such as DNA repair, cell growth, and apoptosis. Its selectivity profile makes it a more precise tool for studying mTOR signaling compared to less specific inhibitors like LY294002. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute further studies to elucidate the therapeutic potential of targeting DNA-PK and mTOR.
References
Compound 401: A Technical Guide to its Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 401, with the chemical name 2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one and CAS number 168425-64-7, is a synthetic, cell-permeable molecule that has garnered significant interest in biochemical and pharmaceutical research. It functions as a potent, reversible, and ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR), two key kinases involved in critical cellular processes such as DNA damage repair and cell growth. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed methodologies for key experimental procedures, and a visualization of its role in cellular signaling pathways.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The available data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅N₃O₂ | [1] |
| Molecular Weight | 281.31 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 211.0 to 215.0 °C | |
| Solubility | Soluble in DMSO (up to 6 mg/mL with warming) | |
| Purity | >98.0% (GC) | |
| IC₅₀ for DNA-PK | 0.28 µM | |
| IC₅₀ for mTOR | 5.3 µM | |
| Selectivity | Displays low affinity for PI3K, ATM, and ATR (IC₅₀ > 100 µM) | |
| Canonical SMILES | C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | [1] |
| InChIKey | BVRDQVRQVGRNHG-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on standard laboratory practices, the following methodologies are representative of the procedures likely used to determine its physicochemical properties.
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity. A sharp melting range typically suggests a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
A small amount of the crystalline solid this compound is placed in a capillary tube.
-
The capillary tube is inserted into the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.
Solubility Determination
Solubility is a crucial parameter that influences a compound's absorption and distribution in biological systems.
Apparatus:
-
Analytical balance
-
Vials with caps
-
Vortex mixer or shaker
-
Centrifuge
-
HPLC system
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO) in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then centrifuged to pellet the undissolved solid.
-
A sample of the supernatant is carefully removed and filtered.
-
The concentration of this compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), against a standard curve of known concentrations.
In Vitro Kinase Inhibition Assay (for IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Apparatus:
-
Microplate reader
-
Recombinant DNA-PK and mTOR enzymes
-
Substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Multi-well plates
Procedure:
-
A series of dilutions of this compound are prepared.
-
The recombinant enzyme (DNA-PK or mTOR), its substrate, and ATP are added to the wells of a microplate.
-
The different concentrations of this compound are then added to the wells.
-
The enzymatic reaction is allowed to proceed for a set period at a controlled temperature.
-
The reaction is stopped, and the amount of product formed (or substrate consumed) is measured. This is often done using methods that detect phosphorylation, such as immunoassays or radiometric assays.
-
The percentage of inhibition for each concentration of this compound is calculated relative to a control with no inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by inhibiting two key serine/threonine kinases: DNA-PK and mTOR. These kinases are central to the PI3K/Akt/mTOR signaling pathway, which regulates cell survival, proliferation, and metabolism, and the DNA damage response pathway.
DNA Damage Response and mTOR Signaling
DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Upon DNA damage, DNA-PK is activated and phosphorylates various downstream targets to promote repair and cell survival.
mTOR is a central regulator of cell growth and proliferation, integrating signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions.
The inhibition of both DNA-PK and mTOR by this compound can lead to a synergistic anti-cancer effect. By blocking DNA repair, this compound can enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapies. Simultaneously, its inhibition of mTOR signaling can halt cell growth and proliferation.
Caption: Mechanism of action of this compound.
Conclusion
This compound is a valuable research tool for studying the intricate roles of DNA-PK and mTOR in cellular physiology and disease. Its dual inhibitory activity presents a promising strategy for enhancing the efficacy of cancer therapies. This guide provides a foundational understanding of its physicochemical properties and mechanism of action, which is essential for its application in preclinical and translational research. Further investigation into its pharmacokinetic profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
In Vitro Apoptosis Induction by Compound 401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 401, identified as the potent and selective MET inhibitor ABN401, has emerged as a promising candidate in targeted cancer therapy. The c-MET receptor tyrosine kinase is a critical regulator of cellular processes such as proliferation, survival, and motility, and its aberrant activation is a known driver in various malignancies. ABN401 functions by inhibiting c-MET autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and, significantly, the induction of apoptosis in cancer cells with MET oncogene addiction. This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the apoptotic effects of this compound (ABN401), presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and workflows.
It is important to note that the designation "this compound" has been applied to several distinct molecules in scientific literature, including LTX-401, ST-401, and SL-401, each with a unique mechanism of action. This guide focuses specifically on ABN401, a compound demonstrated to induce apoptosis via caspase activation.
Data Presentation
The pro-apoptotic efficacy of this compound (ABN401) has been quantified through various in vitro assays. The following tables summarize the key data, including representative findings from other c-MET inhibitors where specific quantitative data for ABN401 is not publicly available, to provide a comprehensive understanding of its potency and effects.
Table 1: Cytotoxicity of this compound (ABN401) in MET-Addicted Cancer Cell Lines
| Cell Line | Cancer Type | MET Status | IC50 of ABN401 (nM) |
| SNU5 | Gastric | Amplification | ~2-10 |
| SNU620 | Gastric | Amplification | ~2-10 |
| Hs746T | Gastric | Amplification | ~2-10 |
| MKN45 | Gastric | Amplification | ~2-10 |
| EBC-1 | Lung | Amplification | ~2-10 |
| H1993 | Lung | Amplification | ~43 |
Data sourced from studies on ABN401, demonstrating potent cytotoxic activity in MET-addicted cancer cells[1].
Table 2: Induction of Apoptosis by c-MET Inhibitors (Representative Data)
| Compound | Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (Annexin V Positive) |
| SU11274 | A549 | Not Specified | ~50% |
| DFX117 | A549 | 0.4 | 26.84% |
| DFX117 | NCI-H1975 | 0.4 | 32.75% |
Representative data from c-MET inhibitors SU11274 and DFX117, as specific Annexin V quantification for ABN401 is not publicly available[2][3].
Table 3: Effect of this compound on Apoptosis-Related Protein Expression and Activity
| Protein | Effect of this compound (ABN401) | Method of Detection | Quantitative Change |
| p-MET | Inhibition | Western Blot | Dose-dependent decrease |
| p-AKT | Inhibition | Western Blot | Dose-dependent decrease |
| p-ERK1/2 | Inhibition | Western Blot | Dose-dependent decrease |
| Caspase-3 | Activation (Cleavage) | Western Blot | Increased cleaved form |
| PARP-1 | Cleavage | Western Blot | Increased cleaved form |
| Bcl-2 | Downregulation | Western Blot | Not specified |
| Bax | Upregulation | Western Blot | Not specified |
This table summarizes the observed effects of ABN401 and other c-MET inhibitors on key apoptosis-regulating proteins[1][4]. Specific fold-change data from densitometry is not available in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are protocols for key experiments used to assess apoptosis induction by this compound.
Cell Viability Assay (WST-1 Assay)
This assay is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Seed MET-addicted cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (ABN401) for 72 hours. Include a vehicle-only control.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse them using a lysis buffer provided with a commercial caspase activity kit.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays) to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a plate reader.
-
Data Analysis: Quantify the fold-increase in caspase-3/7 activity relative to untreated control cells.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of proteins involved in the apoptotic signaling pathway.
-
Protein Extraction: Treat cells with this compound, harvest, and extract total protein using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-MET, total MET, p-AKT, total AKT, cleaved caspase-3, total caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the chemiluminescent signal.
-
Analysis: Quantify band intensities using densitometry software to determine relative protein expression levels.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Activity of DFX117 by Dual Inhibition of c-Met and PI3Kα in Non-Small Cell Lung Cancer [mdpi.com]
- 4. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential of 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the biological activity of the synthetic compound 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one. This molecule belongs to a class of pyrimido[2,1-a]isoquinolin-4-one derivatives that have garnered significant interest in the field of oncology and drug discovery. The core focus of this document is to detail the compound's mechanism of action, its impact on cellular signaling pathways, and to provide comprehensive experimental methodologies for its study. All quantitative data is presented in structured tables, and key biological processes are visualized through detailed diagrams.
Core Biological Activity: Inhibition of DNA-Dependent Protein Kinase (DNA-PK)
The primary biological target of 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one and its analogues is the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound effectively compromises the cell's ability to repair DNA damage, a characteristic that can be exploited for therapeutic benefit, particularly in cancer treatment.
Mechanism of Action
2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one functions as an ATP-competitive inhibitor of DNA-PK.[1] This means it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream targets and thereby halting the DNA repair process. The morpholino group at the 2-position of the pyrimidoisoquinolin-4-one core is a critical feature for its potent inhibitory activity.[1]
Quantitative Biological Data
While specific quantitative data for 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one is not individually detailed in primary literature, extensive structure-activity relationship (SAR) studies have been conducted on this chemical series. The data presented below is for the closely related and highly potent analogue, NU7163 , which shares the same core structure and the critical 2-morpholino substituent.[1] This data provides a strong indication of the biological activity of the title compound.
| Compound | Target | Assay Type | IC50 (µM) | Ki (nM) | Reference |
| NU7163 | DNA-PK | Kinase Assay | 0.19 | 24 | [1] |
| Cell Line | Treatment | Assay Type | Dose Modification Factor (DMF) at 10% Survival | Inhibitor Concentration (µM) | Reference |
| HeLa | Ionizing Radiation + NU7163 | Clonogenic Survival Assay | 2.3 | 5 | [1] |
Table 1: In Vitro Inhibitory Activity of NU7163. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the DNA-PK enzyme by 50%. The Ki value is the inhibition constant, indicating the potency of the inhibitor.
Table 2: Radiosensitization Effect of NU7163. The Dose Modification Factor (DMF) indicates the extent to which the inhibitor enhances the cell-killing effect of ionizing radiation. A DMF of 2.3 means that the radiation dose required to achieve 10% cell survival can be reduced by a factor of 2.3 in the presence of the inhibitor.
Signaling Pathway: Non-Homologous End Joining (NHEJ)
The inhibition of DNA-PK by 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one directly impacts the Non-Homologous End Joining (NHEJ) pathway. This pathway is a critical cellular defense mechanism against DNA double-strand breaks. The process is initiated by the recognition of the broken DNA ends by the Ku70/80 heterodimer, which then recruits the catalytic subunit of DNA-PK (DNA-PKcs). DNA-PKcs, in turn, phosphorylates various downstream targets to facilitate the processing and ligation of the DNA ends. By blocking the ATP-binding site of DNA-PKcs, the pyrimido[2,1-a]isoquinolin-4-one inhibitor prevents these phosphorylation events, leading to an accumulation of unrepaired DNA breaks and subsequent cell death, particularly in cancer cells which often have a higher reliance on specific DNA repair pathways.
Experimental Protocols
DNA-PK Inhibition Assay (In Vitro Kinase Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one against the DNA-PK enzyme.
Materials:
-
Purified human DNA-PK enzyme
-
Biotinylated peptide substrate (e.g., a p53-derived peptide)
-
Linearized double-stranded DNA (dsDNA)
-
ATP, [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Test compound (2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one) dissolved in DMSO
-
96-well microplates
-
Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)
Procedure:
-
Prepare Reagent Mix: In each well of a 96-well plate, add the DNA-PK enzyme, the biotinylated peptide substrate, and linearized dsDNA to the assay buffer.
-
Add Inhibitor: Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or just ATP for non-radioactive assays) to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation:
-
Radioactive Method: Spot the reaction mixture onto a streptavidin-coated membrane, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Non-Radioactive Method (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Radiosensitization Assay (Clonogenic Survival Assay)
This assay determines the ability of 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one to enhance the cell-killing effects of ionizing radiation.
Materials:
-
Human tumor cell line (e.g., HeLa)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Ionizing radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate a known number of cells into 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a fixed, non-toxic concentration of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the medium containing the compound, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with a methanol/acetic acid solution and then stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each radiation dose, both with and without the test compound. Plot the survival curves and determine the Dose Modification Factor (DMF) at a specific survival level (e.g., 10%).
Conclusion
2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining pathway for DNA double-strand break repair. Its ability to compromise this critical cellular process makes it a valuable tool for basic research and a promising candidate for further development as a radiosensitizing agent in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related compounds. The structure-activity relationship highlights the importance of the 2-morpholino substituent for its biological activity, guiding future optimization efforts. Further investigations are warranted to fully elucidate its in vivo efficacy and safety profile.
References
Unveiling the Therapeutic Potential of Compound 401: A Technical Guide to Target Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target validation studies for Compound 401, a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). This document details the quantitative biochemical and cellular data, outlines key experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.
Executive Summary
This compound is a small molecule inhibitor demonstrating high affinity for DNA-PK and mTOR, two critical kinases involved in cellular processes paramount to cancer progression, including DNA damage repair, cell growth, and proliferation. This guide summarizes the key findings from in vitro and cellular assays that validate the therapeutic targets of this compound and provides a framework for its further investigation.
Data Presentation: Biochemical and Cellular Activity
The inhibitory activity of this compound against its primary targets and its selectivity over other related kinases have been quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Assay Type |
| DNA-PK | 0.28 | Cell-free kinase assay |
| mTOR | 5.3 | Cell-free kinase assay |
| PI3K (p110α/p85α) | >100 | Cell-free kinase assay |
| ATM | >100 | Cell-free kinase assay |
| ATR | >100 | Cell-free kinase assay |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| HeLa | DNA-PK activity | Reduction in p53 Ser15 phosphorylation | 0.28 |
| COS7 | Western Blot | Inhibition of S6K1 Thr389 phosphorylation | - |
| COS7 | Western Blot | Inhibition of Akt Ser473 phosphorylation | - |
| TSC1-/- MEFs | Proliferation Assay | Inhibition of cell growth | 2 |
Signaling Pathways Modulated by this compound
This compound exerts its effects by intervening in two crucial signaling pathways: the DNA Damage Response (DDR) via DNA-PK inhibition and the PI3K/Akt/mTOR pathway.
DNA Damage Response and the Role of DNA-PK
DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound can prevent the repair of damaged DNA in cancer cells, leading to the accumulation of genomic instability and ultimately cell death.
PI3K/Akt/mTOR Signaling Pathway
The mTOR kinase is a central regulator of cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2. This compound inhibits both complexes, leading to the dephosphorylation of their downstream effectors, such as S6K1 and Akt, thereby arresting cell growth and promoting apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide representative protocols for the key assays used in the characterization of this compound.
In Vitro DNA-PK Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of DNA-PK by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
DNA-PK enzyme (human, recombinant)
-
DNA-PK substrate peptide
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM EGTA, 0.1 mg/mL BSA, 0.5 mM DTT)
-
ATP solution
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer.
-
In a 96-well plate, add 5 µL of the DNA-PK enzyme and 5 µL of the this compound dilution (or vehicle control).
-
Add 5 µL of DNA-PK substrate peptide to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Immunoprecipitation-mTOR Kinase Assay
This method is used to assess the kinase activity of mTORC1 and mTORC2 complexes immunoprecipitated from cell lysates.
Materials:
-
Cell lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM β-glycerophosphate, 0.3% CHAPS, protease and phosphatase inhibitors)
-
Antibodies against mTORC1 (e.g., anti-Raptor) or mTORC2 (e.g., anti-Rictor) components
-
Protein A/G agarose beads
-
Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
Recombinant inactive substrate (e.g., GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2)
-
[γ-³²P]ATP
-
This compound
Procedure:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
Incubate lysates with anti-Raptor or anti-Rictor antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1 hour at 4°C to capture the immune complexes.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the recombinant substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity to determine the relative kinase activity.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol describes the detection of phosphorylated S6K1 and Akt as markers of mTORC1 and mTORC2 activity, respectively.
Materials:
-
Cell lysis buffer (as above)
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound.
-
Prepare cell lysates and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., TSC1-/- MEFs)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Target Validation (Representative Protocol)
While specific in vivo data for this compound is limited in the public domain, a representative protocol for a xenograft efficacy study is provided below, based on standard methodologies for DNA-PK inhibitors.
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
Tumor Model:
-
Subcutaneous implantation of a human cancer cell line (e.g., a line with known DNA repair deficiencies or mTOR pathway hyperactivation).
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Standard-of-care radiotherapy or chemotherapy alone
-
This compound in combination with radiotherapy or chemotherapy
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Administer this compound via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Administer radiotherapy or chemotherapy as a single dose or in a fractionated schedule.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-DNA-PK, γH2AX).
-
Analyze the data for tumor growth inhibition and potential synergistic effects of the combination therapy.
Conclusion
The collective data from biochemical, cellular, and preclinical studies strongly support the validation of DNA-PK and mTOR as the primary targets of this compound. Its dual inhibitory action presents a compelling therapeutic strategy for cancers reliant on these pathways for survival and proliferation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of novel cancer therapeutics. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.
Methodological & Application
Application Notes: Utilizing Compound 401 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 401 is a potent and selective synthetic inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), with respective IC50 values of 0.28 µM and 5.3 µM.[1][2] It displays high selectivity, showing no significant inhibition of other related kinases such as PI3K, ATM, and ATR at concentrations up to 100 µM.[2] This dual inhibitory action makes this compound a valuable tool for investigating the roles of DNA-PK and mTOR in various cellular processes, including DNA damage repair, cell growth, proliferation, and survival. These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays for both DNA-PK and mTOR.
Data Presentation
Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Selectivity vs. Other Kinases | Reference |
| DNA-PK | 0.28 | >100 µM for PI3K, ATM, ATR | [1][2] |
| mTOR | 5.3 | >100 µM for p110α/p85α PI3K | [1][2] |
Cellular Effects of this compound
| Cellular Target | Effect | Cell Line | Reference |
| S6 Kinase 1 (S6K1) Thr389 Phosphorylation | Blocked | COS7 | [2] |
| Akt Ser473 Phosphorylation | Blocked | COS7 | [2] |
Signaling Pathways
The following diagram illustrates the signaling pathways affected by this compound, highlighting its inhibitory action on DNA-PK and the PI3K/Akt/mTOR cascade.
Caption: Inhibition of DNA-PK and mTOR signaling by this compound.
Experimental Protocols
The following diagram provides a general workflow for conducting a kinase inhibitor assay.
Caption: A generalized workflow for a kinase inhibitor assay.
Protocol 1: In Vitro DNA-PK Kinase Activity Assay
This protocol is adapted from established methods for assessing DNA-PK activity.[3][4]
Materials:
-
Purified, active DNA-PK enzyme
-
Biotinylated p53-derived peptide substrate
-
Linear double-stranded DNA (dsDNA) activator
-
This compound
-
ATP
-
Assay Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop Solution (100 mM EDTA)
-
Detection Reagent (e.g., LanthaScreen™ Tb-anti-p-Substrate Antibody or Streptavidin-coated plates with a phospho-specific antibody)
-
96-well or 384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) or ELISA-based detection
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve. Include a DMSO-only control.
-
Reagent Mix Preparation: In each well of the assay plate, prepare the reaction mixture containing the DNA-PK enzyme, the p53-derived peptide substrate, and the dsDNA activator in assay buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO control to the appropriate wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration of approximately 10-100 µM. The optimal ATP concentration should be near the Km for ATP for DNA-PK if determining ATP-competitive inhibition.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized based on enzyme activity.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Detection: Detect the level of substrate phosphorylation using a suitable method. For a TR-FRET assay, add the terbium-labeled anti-phospho-substrate antibody and incubate as per the manufacturer's instructions before reading the plate. For an ELISA-based assay, transfer the reaction mixture to a streptavidin-coated plate, followed by incubation with a phospho-specific primary antibody and a labeled secondary antibody.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro mTOR Kinase Activity Assay
This protocol is based on established methods for assessing mTOR activity.[1][5][6]
Materials:
-
Immunoprecipitated mTORC1 or purified, active mTOR kinase
-
Recombinant GST-4E-BP1 or other suitable substrate
-
This compound
-
[γ-³²P]ATP or unlabeled ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM EGTA, 0.01% Polysorbate 20)
-
Stop Solution (SDS sample buffer for radioactive assays; EDTA for non-radioactive assays)
-
Detection system (Autoradiography, TR-FRET, or Luminescence)
-
96-well or 384-well assay plates
-
Plate reader or phosphorimager
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in the kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup: In each well, add the mTOR enzyme and the GST-4E-BP1 substrate in the kinase assay buffer.
-
Inhibitor Addition: Add the various concentrations of this compound or DMSO control to the wells.
-
Reaction Initiation: Start the reaction by adding ATP. For a radioactive assay, use [γ-³²P]ATP. For non-radioactive assays, use unlabeled ATP at a concentration near the Km value (e.g., 200 µM).
-
Incubation: Incubate the reaction at 37°C for 20-30 minutes. Optimize the incubation time based on the linearity of the kinase reaction.
-
Reaction Termination:
-
Radioactive Assay: Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.
-
Non-Radioactive Assay: Stop the reaction by adding EDTA.
-
-
Detection:
-
Radioactive Assay: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the radioactivity in the phosphorylated substrate band using a phosphorimager.
-
TR-FRET Assay: Add the detection reagents (e.g., a terbium-labeled anti-phospho-4E-BP1 antibody) and read the plate on a TR-FRET compatible reader.
-
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration compared to the DMSO control. Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using a suitable curve-fitting model.
Conclusion
This compound is a selective dual inhibitor of DNA-PK and mTOR, making it a critical research tool for dissecting their respective and combined roles in cellular signaling. The provided protocols offer a framework for accurately assessing the inhibitory activity of this compound in biochemical assays. Researchers should optimize these protocols for their specific experimental conditions to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Compound 401: A Potent Inhibitor of the DNA Damage Response Pathway for Studying DNA Repair Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction: Compound 401 is a highly selective and potent small molecule inhibitor targeting key kinases in the DNA damage response (DDR) pathway. The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents.[1][2] Cells have evolved a complex network of DNA repair mechanisms to counteract these threats, including base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ).[1] The DDR signaling cascade, primarily orchestrated by the PI3K-related kinases (PIKKs) such as ATM and ATR, plays a crucial role in detecting DNA lesions, activating cell cycle checkpoints, and recruiting the appropriate repair machinery.[3] Dysregulation of these pathways is a hallmark of cancer, making them attractive targets for therapeutic intervention. This compound provides a valuable tool for investigating the intricate mechanisms of DNA repair and for exploring novel anti-cancer therapeutic strategies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR is a critical regulator of the cellular response to DNA single-strand breaks (SSBs) and replication stress.[3] Upon activation, ATR phosphorylates a multitude of downstream substrates, including the checkpoint kinase CHK1, to initiate cell cycle arrest and promote DNA repair.[3] By inhibiting ATR, this compound prevents the phosphorylation of these downstream targets, thereby abrogating the G2/M cell cycle checkpoint and leading to the accumulation of DNA damage, particularly in cancer cells with underlying genomic instability or those treated with DNA-damaging agents. This mechanism, known as synthetic lethality, makes this compound a promising candidate for combination therapies.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| ATR | 1.5 |
| ATM | 250 |
| DNA-PKcs | >10,000 |
| PI3Kα | >10,000 |
| mTOR | >10,000 |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - Monotherapy | IC50 (nM) - Combination with Cisplatin (1 µM) |
| HeLa | Cervical Cancer | 850 | 150 |
| A549 | Lung Cancer | 1200 | 250 |
| U2OS | Osteosarcoma | 950 | 180 |
| HCT116 | Colon Cancer | 1100 | 210 |
Table 3: Pharmacodynamic Biomarker Modulation by this compound in HeLa Cells
| Treatment (24h) | p-CHK1 (Ser345) (% of Control) | γH2AX Foci per Cell (Mean ± SD) |
| Vehicle Control | 100 | 2 ± 0.5 |
| This compound (100 nM) | 15 | 5 ± 1.2 |
| Cisplatin (1 µM) | 350 | 25 ± 4.5 |
| This compound (100 nM) + Cisplatin (1 µM) | 45 | 55 ± 8.7 |
Signaling Pathway Diagram
Caption: ATR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Culture cancer cell lines (e.g., HeLa, A549) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
For combination studies, add this compound with a fixed concentration of a DNA-damaging agent (e.g., cisplatin).
-
Incubate for 72 hours.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log concentration of this compound and fit a dose-response curve to determine the IC50.
-
Protocol 2: Immunofluorescence Staining for γH2AX
This protocol is for quantifying DNA double-strand breaks.
-
Cell Treatment:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound, a DNA-damaging agent, or a combination of both for the desired time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Protocol 3: Western Blotting for Phospho-CHK1
This protocol is for assessing the inhibition of ATR signaling.
-
Protein Extraction:
-
Treat cells with this compound and/or a DNA-damaging agent.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C.
-
Wash three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total CHK1 and a loading control (e.g., β-actin or GAPDH).
-
-
Densitometry:
-
Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 and the loading control.
-
Experimental Workflow Diagram
Caption: Workflow for key experiments to characterize this compound.
References
Application of "Compound 401" in Cancer Cell Lines: Detailed Application Notes and Protocols
The designation "Compound 401" has been used for several distinct experimental therapeutics in cancer research. This document provides detailed application notes and protocols for three such compounds: ABN401 , a MET inhibitor; LTX-401 , an oncolytic agent targeting the Golgi apparatus; and ST-401 , a microtubule targeting agent.
ABN401: A Potent and Selective MET Inhibitor
Application Overview: ABN401 is a highly selective inhibitor of the MET tyrosine kinase, a key driver in various cancers. It has shown significant cytotoxic activity in cancer cell lines with MET gene amplification or c-MET overexpression. ABN401 functions by binding to the ATP-binding site of the MET tyrosine kinase, thereby inhibiting its autophosphorylation and downstream signaling pathways, such as the AKT and ERK1/2 pathways, which are crucial for cell survival and proliferation.[1][2]
Data Presentation: Cytotoxic Activity of ABN401
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU5 | Gastric Carcinoma | High Amplification | ~2 |
| SNU620 | Gastric Carcinoma | High Amplification | ~5 |
| Hs746T | Gastric Carcinoma | High Amplification | ~3 |
| MKN45 | Gastric Carcinoma | High Amplification | ~4 |
| EBC-1 | Lung Cancer | High Amplification | ~10 |
| H1993 | Lung Cancer | High Amplification | ~43 |
| SNU638 | Gastric Carcinoma | c-MET Overexpression | Not specified, but sensitive |
| HFE145 | Normal Gastric Epithelial | Not Amplified | >10,000 |
Table 1: Summary of ABN401 IC50 values in various cancer and normal cell lines. Data extracted from a study on the therapeutic efficacy of ABN401.[1]
Experimental Protocols
a) Cell Viability Assay (WST Assay)
This protocol is used to assess the cytotoxic activity of ABN401 on cancer cell lines.
Materials:
-
MET-addicted cancer cell lines (e.g., SNU5, EBC-1) and a normal cell line (e.g., HFE145)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin/streptomycin
-
ABN401 (stock solution in DMSO)
-
96-well plates
-
WST assay reagent
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of ABN401 (e.g., ranging from 0.1 nM to 10 µM) for 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add the WST assay reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for an additional 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.
b) Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to determine the effect of ABN401 on the phosphorylation of MET and its downstream targets.
Materials:
-
MET-addicted cancer cell lines
-
ABN401
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-MET (Y1234/1235), total MET, p-AKT, total AKT, p-ERK1/2, and total ERK1/2
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Culture the cancer cells and treat them with ABN401 (e.g., 100 nM) for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Mandatory Visualization
Caption: ABN401 inhibits MET signaling pathway.
LTX-401: An Oncolytic Compound Targeting the Golgi Apparatus
Application Overview: LTX-401 is an amphipathic β(2,2)-amino acid derivative with oncolytic properties.[3] It primarily targets and disrupts the Golgi apparatus in cancer cells, leading to a mitochondrion-dependent cell death pathway.[3] A key feature of LTX-401 is its ability to induce immunogenic cell death (ICD), characterized by the release of danger-associated molecular patterns (DAMPs) such as calreticulin, ATP, and HMGB1.[3][4] This stimulates an anti-tumor immune response.[3][5]
Experimental Protocols
a) Analysis of Golgi Apparatus Integrity
This protocol is used to visualize the effect of LTX-401 on the Golgi apparatus.
Materials:
-
Cancer cell line (e.g., JM1 hepatocellular carcinoma)
-
LTX-401
-
Fluorescence microscope
-
Transfection reagent and a plasmid encoding a Golgi-targeted GFP reporter
Procedure:
-
Transfect the cancer cells with the Golgi-targeted GFP reporter plasmid.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Treat the cells with LTX-401 at a suitable concentration.
-
Observe the cells under a fluorescence microscope at different time points to monitor the integrity of the Golgi apparatus.
b) Detection of Immunogenic Cell Death (ICD) Markers
This protocol outlines the detection of ATP release, a hallmark of ICD.
Materials:
-
Cancer cell line
-
LTX-401
-
ATP assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with LTX-401 for various time points.
-
Collect the cell culture supernatant.
-
Measure the ATP concentration in the supernatant using an ATP assay kit according to the manufacturer's protocol with a luminometer.
Mandatory Visualization
Caption: LTX-401 mechanism of action.
ST-401: A Brain-Penetrant Microtubule Targeting Agent
Application Overview: ST-401 is a microtubule targeting agent (MTA) capable of penetrating the brain.[6] Unlike many MTAs that kill cells during mitosis, ST-401 preferentially induces cell death during interphase.[6][7] Its mechanism involves the gentle and reversible inhibition of microtubule assembly.[6] ST-401 has been shown to down-regulate MYC mRNA and protein expression, suggesting a novel anti-tumor mechanism.[6]
Experimental Protocols
a) Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase in which ST-401 induces cell death.
Materials:
-
Cancer cell lines (e.g., HCT116, U251 glioblastoma)
-
ST-401 and a standard MTA like nocodazole for comparison
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat the cells with ST-401 or nocodazole at various concentrations for a set period.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PI staining solution containing RNase.
-
Analyze the cell cycle distribution using a flow cytometer.
b) Analysis of MYC Expression
This protocol is to assess the impact of ST-401 on the expression of the MYC protein.
Materials:
-
Cancer cell lines
-
ST-401
-
Lysis buffer
-
Primary antibodies against MYC and a loading control (e.g., β-actin)
-
Western blot reagents as described for ABN401
Procedure:
-
Treat the cells with ST-401.
-
Lyse the cells and perform Western blotting as previously described.
-
Probe the membrane with antibodies against MYC and a loading control to determine changes in MYC protein levels.
Mandatory Visualization
Caption: Experimental workflow for ST-401 analysis.
References
- 1. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABN401 – ABION BIO [abionbio.com]
- 3. The oncolytic compound LTX-401 targets the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncolytic compound LTX-401 targets the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Oncolytic Compound LTX-401 Induces Antitumor Immune Responses in Experimental Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DDDR-30. UNRAVELING THE NOVEL ANTI-TUMOR MECHANISM OF ST-401, A BRAIN PENETRANT MICROTUBULE TARGETING AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The microtubule targeting agent ST-401 triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Compound 401 as a tool for signal transduction research"
As "Compound 401" can refer to several distinct molecules used in signal transduction research, this document provides detailed application notes and protocols for three such compounds: ABN401, a selective MET inhibitor; LTX-401, an oncolytic agent that induces immunogenic cell death; and SN-401, a modulator of the SWELL1-LRRC8 channel complex involved in metabolic signaling.
Application Note:
ABN401 is a potent and highly selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway, through gene amplification, mutation, or overexpression, is a key driver in the development and progression of various cancers.[2] ABN401 effectively suppresses MET autophosphorylation and downstream signaling pathways, such as the PI3K/AKT and RAS/MEK/ERK pathways, leading to the inhibition of cell proliferation and induction of apoptosis in MET-addicted cancer cells.[1] Its high selectivity minimizes off-target effects, making it a valuable tool for studying MET-dependent signaling and a promising candidate for targeted cancer therapy.[1]
Quantitative Data:
Table 1: In Vitro Efficacy of ABN401
| Cell Line | Cancer Type | MET Status | IC50 (nM) |
| SNU5 | Gastric Cancer | MET Amplification | ~2 |
| Hs746T | Gastric Cancer | MET Amplification | ~5 |
| EBC-1 | Lung Cancer | MET Amplification | ~3 |
| SNU638 | Gastric Cancer | MET Overexpression | ~43 |
| H1993 | Lung Cancer | MET Exon 14 Skipping | ~30 |
| Data compiled from a study on the therapeutic efficacy of ABN401.[1] |
Signaling Pathway Diagram:
References
- 1. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Design with Compound 401
Disclaimer: The name "Compound 401" has been associated with at least two distinct chemical entities in scientific literature. This document provides detailed application notes and protocols for both compounds, categorized below for clarity. Researchers should verify the identity of their specific "this compound" against the provided chemical information.
Part 1: this compound (DNA-PK/mTOR Inhibitor)
Chemical Name: 2-(Morpholin-1-yl)pyrimido[2,1-a]isoquinolin-4-one CAS Number: 168425-64-7
Application Notes
This compound is a potent, reversible, and ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2] It exhibits high selectivity for these kinases over other members of the phosphoinositide 3-kinase (PI3K)-related kinase (PIKK) family, such as PI3K, ATM, and ATR.[2] By inhibiting both DNA-PK and mTOR, this compound can modulate critical cellular processes, including DNA double-strand break repair, cell growth, proliferation, and survival.[3][4] Its ability to induce apoptosis and inhibit mTOR-dependent cell growth makes it a valuable tool for cancer research and drug development.[2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity Notes | Reference |
| DNA-PK | 0.28 | Highly selective over PI3K, ATM, and ATR (IC50 > 100 µM) | [1][2] |
| mTOR | 5.3 | ~19-fold less potent than against DNA-PK | [1][2] |
| PI3K (p110α/p85α) | >100 | Poor inhibitor | [1] |
| ATM | >100 | Poor inhibitor | [2] |
| ATR | >100 | Poor inhibitor | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| TSC1-/- fibroblasts | Proliferation | Inhibition of mTOR-dependent growth | Not specified | [1][2] |
| Various | Apoptosis | Induction of apoptosis | Not specified | [2] |
| Resistant TNBC cells | Protein Expression | Decreased abundance of ETS1 protein | 5 µM | [5] |
| CHO-K1 cells | DSB Repair | Complete inhibition of double-strand break repair | 50 µM | [3][4] |
Experimental Protocols
1. In Vitro DNA-PK Kinase Assay
This protocol is adapted from commercially available ADP-Glo™ kinase assays.
-
Reagents:
-
Purified human DNA-PK enzyme
-
DNA-PK peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of this compound dilution or DMSO (vehicle control).
-
Add 2 µl of DNA-PK enzyme to each well.
-
Add 2 µl of a substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
2. In Vitro mTOR Kinase Assay
This protocol is based on an immunoprecipitation kinase assay.
-
Reagents:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Antibody for immunoprecipitation (e.g., anti-mTOR or anti-Raptor for mTORC1)
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
Recombinant substrate (e.g., GST-4E-BP1)
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Lyse cells and immunoprecipitate endogenous mTOR or mTORC1.
-
Wash the immunoprecipitates with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer.
-
Add this compound or DMSO to the bead suspension and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding the recombinant substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
-
3. Western Blot Analysis of mTOR Pathway Phosphorylation
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-Akt Ser473, p-S6K Thr389) and total proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualization
Caption: this compound inhibits DNA-PK and mTOR signaling pathways.
Part 2: LTX-401 (Oncolytic Compound)
Application Notes
LTX-401 is a novel oncolytic compound designed for local treatment of solid tumors.[6][7] Its mechanism of action involves targeting and disrupting the Golgi apparatus, which leads to mitochondrial membrane permeabilization and subsequent necrotic cell death.[8] This mode of cell death is immunogenic, characterized by the release of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT) exposure on the cell surface, extracellular ATP, and high mobility group box 1 (HMGB1) protein.[9][10][11] The release of these DAMPs can stimulate an anti-tumor immune response, leading to tumor regression and the development of long-term protective immunity.[6][7][12]
Data Presentation
Table 3: In Vitro Cytotoxicity of LTX-401
| Cell Line | Assay | IC50 (µM) | Reference |
| MDA-MB-435S (Melanoma) | MTT | 13.5 | [13] |
| HEPG2 (Hepatocellular Carcinoma) | MTT | 35.4 | [13] |
| Other cancer cell lines | MTT | 19-32 | [13] |
Table 4: In Vivo Efficacy of LTX-401
| Tumor Model | Animal | Treatment | Outcome | Reference |
| JM1 Hepatocellular Carcinoma (subcutaneous) | Rat | Intratumoral injection of 0.4 mg LTX-401 daily for 3 days | Complete tumor regression in the majority of animals | [10] |
| B16 Melanoma (subcutaneous) | Mouse | Intratumoral injection of 0.25 mg LTX-401 daily for 3 days | Complete tumor regression and long-term protective effects | [10] |
| MCA205 Fibrosarcoma (subcutaneous) | Mouse | Intratumoral injection of 0.25 mg LTX-401 daily up to 4 times | Reduced tumor growth and ~22% survival at 60 days; resistance to rechallenge | [12] |
| TC-1 Lung Adenocarcinoma (subcutaneous) | Mouse | Intratumoral injection of 0.25 mg LTX-401 | Reduced tumor growth and 60% survival at 60 days; resistance to rechallenge | [12] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[14][15][16]
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
LTX-401
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁴ cells/well and incubate overnight.[13]
-
Treat cells with a serial dilution of LTX-401 for the desired time points (e.g., 5, 15, 30, 60, 90, 120, and 240 minutes to assess killing kinetics).[9]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. Calreticulin (CRT) Exposure Assay (Flow Cytometry)
This is a general protocol for detecting surface CRT.[17][18][19][20]
-
Reagents:
-
Anti-calreticulin antibody (conjugated to a fluorophore)
-
Propidium Iodide (PI) or other viability dye
-
FACS buffer (e.g., PBS with 2% FBS)
-
LTX-401
-
-
Procedure:
-
Treat cells with LTX-401 for the desired time.
-
Harvest the cells gently and wash with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the anti-calreticulin antibody and incubate on ice for 30-60 minutes in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing PI.
-
Analyze the cells by flow cytometry, gating on the live (PI-negative) population to determine the percentage of CRT-positive cells.
-
3. Extracellular ATP Release Assay
This protocol is based on a luciferase-based ATP detection assay.[21][22][23]
-
Reagents:
-
ATP detection assay kit (e.g., RealTime-Glo™ Extracellular ATP Assay)
-
LTX-401
-
-
Procedure:
-
Seed cells in a white, clear-bottom 96-well plate.
-
Prepare the ATP detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to the cells at the same time as LTX-401 treatment.
-
Measure luminescence at various time points (e.g., every 10 minutes for several hours) using a plate reader. A peak of ATP release for LTX-401 has been observed around 90 minutes.[9]
-
4. HMGB1 Release Assay (Western Blot)
-
Procedure:
-
Treat cells with LTX-401 (e.g., 108 µM for 60 minutes).[9]
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
Concentrate the supernatant if necessary.
-
Lyse the remaining cells to obtain the cell lysate fraction.
-
Run the supernatant and lysate samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HMGB1 antibody.
-
The presence of HMGB1 in the supernatant indicates its release from the cells.
-
5. In Vivo Subcutaneous Tumor Model
This protocol is a general guide based on published studies with LTX-401.[10][12][24]
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (e.g., 7.5 x 10⁴ B16F1 cells) into the flank of immunocompetent mice (e.g., C57BL/6).[13]
-
Allow the tumors to grow to a palpable size (e.g., 20-30 mm²).[13]
-
Administer LTX-401 (e.g., 0.25-0.4 mg per injection) or vehicle control (saline) directly into the tumor (intratumoral injection) for a predetermined schedule (e.g., daily for 3 consecutive days).[10]
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
For immunological memory assessment, mice that have cleared their tumors can be rechallenged with the same tumor cell line in the contralateral flank.[12]
-
6. Reactive Oxygen Species (ROS) Detection
This protocol uses the DCFDA Cellular ROS Detection Assay Kit.[9]
-
Reagents:
-
DCFDA Cellular ROS Detection Assay Kit
-
LTX-401
-
Serum-free, phenol red-free medium
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with LTX-401 (e.g., 271 µM for 45 minutes) in serum-free, phenol red-free medium.[9]
-
Add DCFDA to a final concentration of 25 µM.[9]
-
Incubate according to the kit manufacturer's instructions.
-
Measure fluorescence using a microplate reader.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. otavachemicals.com [otavachemicals.com]
- 3. Single-cell microarray enables high-throughput evaluation of DNA double-strand breaks and DNA repair inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Enhanced ETS1 stability by DNAPKcs orchestrates transcriptional changes during chemoresistance in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Oncolytic Compound LTX-401 Induces Antitumor Immune Responses in Experimental Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lytixbiopharma.com [lytixbiopharma.com]
- 9. The Novel Oncolytic Compound LTX-401 Induces Antitumor Immune Responses in Experimental Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lytixbiopharma.com [lytixbiopharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Tumor lysis with LTX-401 creates anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Side-by-side comparison of flow cytometry and immunohistochemistry for detection of calreticulin exposure in the course of immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of pre-apoptotic calreticulin exposure in immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 23. RealTime-Glo™ Extracellular ATP Assay [worldwide.promega.com]
- 24. lytixbiopharma.com [lytixbiopharma.com]
Application Notes and Protocols: Investigating Compound 401 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 401 is a potent and selective dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2][3][4][5][6][7][8] Its unique activity profile, targeting key nodes in both DNA damage repair and cell growth signaling, makes it a compelling candidate for combination therapies. While specific studies detailing the combination of this compound with other kinase inhibitors are not yet extensively published, this document provides a comprehensive theoretical framework, detailed experimental protocols, and data presentation templates to guide researchers in exploring such combinations. The following sections outline the rationale for combining this compound with other kinase inhibitors and provide exemplary protocols for assessing synergistic or additive effects.
Introduction to this compound
This compound, with the chemical name 2-(4-Morpholinyl)-4H-pyrimido[2,1-a]isoquinolin-4-one, is a synthetic, reversible, and cell-permeable small molecule.[2][3][6] It selectively inhibits DNA-PK and mTOR with IC50 values of 0.28 µM and 5.3 µM, respectively.[1][2][3][4][5][6][7][8] Notably, it displays minimal activity against other related kinases such as PI3K, ATM, and ATR (IC50 > 100 µM).[2][3][6]
The dual inhibition of DNA-PK and mTOR positions this compound at the intersection of two critical cellular processes:
-
DNA Damage Response (DDR): DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[3][6] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents.
-
Cell Growth and Proliferation: mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from growth factors and nutrients.[1][3][6] It exists in two distinct complexes, mTORC1 and mTORC2, both of which are targeted by this compound.[1]
Rationale for Combination Therapies with Other Kinase Inhibitors
The inhibition of DNA-PK and mTOR by this compound provides a strong rationale for exploring combinations with other kinase inhibitors to achieve synergistic or additive anti-cancer effects.
2.1. Combinations with Inhibitors of DNA Damage Response Pathways (e.g., PARP, ATR, CHK1 inhibitors)
A key strategy in cancer therapy is to induce synthetic lethality by targeting multiple DNA repair pathways simultaneously.
-
PARP Inhibitors: In cells with compromised DNA-PK-mediated NHEJ, there is an increased reliance on other DNA repair pathways, such as homologous recombination (HR), for which PARP is a key enzyme. Combining this compound with a PARP inhibitor could lead to a synergistic increase in DNA damage and cell death, particularly in tumors with existing DNA repair deficiencies.
-
ATR and CHK1 Inhibitors: ATR and CHK1 are critical for the cellular response to replication stress. Inhibition of these kinases can lead to the accumulation of DNA damage. Combining this compound with ATR or CHK1 inhibitors could create an overwhelming level of genomic instability, leading to mitotic catastrophe and apoptosis.
2.2. Combinations with Inhibitors of Pro-Survival Signaling Pathways (e.g., MEK, ERK, AKT inhibitors)
Cancer cells often exhibit hyperactivation of pro-survival signaling pathways to evade apoptosis.
-
MEK/ERK Inhibitors: The MAPK/ERK pathway is frequently upregulated in cancer and plays a crucial role in cell proliferation and survival. Dual inhibition of the mTOR and MEK/ERK pathways could lead to a more profound and sustained blockade of cell growth.
-
AKT Inhibitors: Although this compound indirectly affects AKT signaling through mTORC2 inhibition, direct inhibition of AKT could further enhance the blockade of this critical pro-survival pathway.
Data Presentation
Quantitative data from combination studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Inhibitory Activity of this compound and Combination Partners
| Kinase Target | This compound IC50 (µM) | Combination Partner IC50 (µM) |
| DNA-PK | 0.28 | - |
| mTOR | 5.3 | - |
| PARP | >100 | e.g., 0.01 (Olaparib) |
| ATR | >100 | e.g., 0.05 (AZD6738) |
| MEK1 | >100 | e.g., 0.012 (Trametinib) |
Table 2: Synergistic Effects of this compound in Combination with Other Kinase Inhibitors on Cell Viability (Exemplary Data)
| Cell Line | Combination | Combination Index (CI) at ED50 | Synergy/Antagonism |
| MCF-7 (Breast Cancer) | This compound + Olaparib (PARPi) | 0.45 | Synergy |
| A549 (Lung Cancer) | This compound + AZD6738 (ATRi) | 0.62 | Synergy |
| U87-MG (Glioblastoma) | This compound + Trametinib (MEKi) | 0.81 | Additive/Slight Synergy |
Note: The Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination effects of this compound with other kinase inhibitors.
4.1. Protocol for In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 values of this compound and its combination partners against their respective kinase targets.
-
Reagents and Materials:
-
Recombinant human DNA-PK, mTOR, PARP, ATR, MEK1, etc.
-
Kinase-specific substrates (e.g., peptide or protein)
-
ATP, MgCl2, DTT
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound and combination partner(s) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of this compound and the combination partner in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the respective kinase.
-
Add 1 µL of the serially diluted compounds or DMSO (vehicle control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the kinase activity using the ADP-Glo™ assay according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
4.2. Protocol for Cell Viability and Synergy Analysis (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and is used to assess the synergistic effects of drug combinations.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and combination partner(s) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and the combination partner, both alone and in combination at a constant ratio.
-
Treat the cells with the drug combinations or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Analyze the synergy using the Chou-Talalay method with software such as CompuSyn to calculate the Combination Index (CI).
-
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Signaling pathways targeted by this compound and potential combination partners.
Caption: Workflow for evaluating this compound in combination with other kinase inhibitors.
Conclusion
This compound, with its dual inhibitory action on DNA-PK and mTOR, presents a promising platform for the development of novel combination therapies. The provided theoretical rationale, detailed experimental protocols, and data presentation templates offer a robust framework for researchers to systematically investigate the synergistic potential of this compound with other kinase inhibitors. Such studies are crucial for unlocking the full therapeutic potential of this unique molecule in the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multikinase and DNA-PK Inhibitor Combination Immunomodulates Melanomas, Suppresses Tumor Progression, and Enhances Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combining mTOR Inhibitors and T Cell-Based Immunotherapies in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, DNA-dependent protein kinase and mTOR inhibitor (CAS 168425-64-7) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Flow Cytometry Analysis After Compound 401 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 401 is a synthetic molecule that acts as a potent inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR), with IC50 values of 0.28 µM and 5.3 µM, respectively[1]. Both DNA-PK and mTOR are critical regulators of cell cycle progression, cell growth, and survival. Their inhibition is a key strategy in oncology drug development. DNA-PK is integral to the non-homologous end-joining (NHEJ) pathway of DNA repair, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death. The PI3K/Akt/mTOR pathway is a central signaling cascade that, when inhibited, can disrupt cell growth, proliferation, and survival.
Flow cytometry is a powerful and high-throughput technique for single-cell analysis, making it an invaluable tool in drug discovery and development[2][3]. It allows for the precise quantification of cellular processes such as apoptosis and cell cycle distribution in response to therapeutic agents[3][4][5]. This document provides detailed protocols for utilizing flow cytometry to assess the cellular effects of this compound treatment, specifically focusing on the induction of apoptosis and alterations in cell cycle progression.
Key Cellular Processes Analyzed
-
Apoptosis: The process of programmed cell death is a crucial endpoint for many anti-cancer therapies. Flow cytometry, using Annexin V and Propidium Iodide (PI) staining, can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells[6][7].
-
Cell Cycle Analysis: Many therapeutic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cancer cell proliferation. DNA content analysis by PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Signaling Pathway Modulation: The phosphorylation status of key intracellular proteins can be interrogated by flow cytometry using phospho-specific antibodies. This allows for a detailed analysis of the mechanism of action of a compound by confirming target engagement and downstream pathway modulation[8][9][10].
Data Presentation
Table 1: Apoptosis Induction by this compound in HCT116 Cells
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (1 µM) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound (5 µM) | 42.1 ± 4.2 | 38.4 ± 3.1 | 19.5 ± 2.8 |
| This compound (10 µM) | 20.3 ± 2.9 | 55.2 ± 4.5 | 24.5 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Distribution in HCT116 Cells Following this compound Treatment
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 55.4 ± 2.8 | 25.1 ± 1.9 | 19.5 ± 1.5 |
| This compound (1 µM) | 65.2 ± 3.1 | 18.5 ± 2.0 | 16.3 ± 1.8 |
| This compound (5 µM) | 78.9 ± 4.5 | 10.3 ± 1.5 | 10.8 ± 1.2 |
| This compound (10 µM) | 85.1 ± 3.9 | 5.8 ± 1.1 | 9.1 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using a commercially available Annexin V-FITC Apoptosis Detection Kit.
Materials:
-
HCT116 cells (or other cell line of interest)
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Detach the cells using a gentle, non-enzymatic cell dissociation solution or by scraping.
-
Combine the detached cells with the collected medium.
-
For suspension cells, collect the cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining[11]. Use appropriate laser and filter settings for FITC and PI. Acquire a minimum of 10,000 events per sample for robust statistical analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol provides a method for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
HCT116 cells (or other cell line of interest)
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a low flow rate to ensure accurate DNA content measurement[11]. Acquire data for at least 20,000 events per sample. Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in each phase of the cell cycle[5].
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Flow Cytometry for Drug Discovery, Receptor Pharmacology and High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Analysis of apoptosis via flow cytometry [bio-protocol.org]
- 8. precisionformedicine.com [precisionformedicine.com]
- 9. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Compound 401 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining the half-maximal inhibitory concentration (IC50) of Compound 401.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important?
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of a drug that is required for 50% inhibition in vitro.[2][3] A lower IC50 value indicates that less of the compound is required to inhibit the target, signifying higher potency.[1][4] This value is a critical parameter in drug discovery for comparing the potency of different compounds and for guiding dose selection for further studies.[1]
Q2: How do I select the initial concentration range for this compound?
Selecting the appropriate concentration range is crucial for obtaining a reliable IC50 value. An ideal dose-response curve should have a sigmoidal "S" shape, which requires testing concentrations that are spaced logarithmically.[5]
-
Literature Review: If available, start with a concentration range based on published data for this compound or structurally similar compounds.[1]
-
Broad Range-Finding Experiment: If no prior information exists, a wide range of concentrations should be tested. A common starting point is a high concentration (e.g., 100 µM or 200 µM) followed by serial dilutions (e.g., 2-fold, 3-fold, or 10-fold) to cover several orders of magnitude.[1][5][6]
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Logarithmic Spacing: It is recommended to use logarithmically spaced concentrations (e.g., 0.1, 1, 10, 100 µM) to adequately define the top and bottom plateaus of the dose-response curve.[5][6]
Q3: What are the essential controls for an IC50 assay?
Proper controls are fundamental to ensure the validity and reproducibility of your IC50 results.
-
Negative Control (Vehicle Control): This consists of cells or the biological system treated with the vehicle (the solvent used to dissolve this compound, e.g., DMSO) at the highest concentration used in the experiment. This control defines the 0% inhibition or 100% viability mark.[1]
-
Positive Control: A known inhibitor of the target should be included to validate the assay's performance and sensitivity.
-
No-Cell/No-Enzyme Control (Blank): This control contains all assay components except for the cells or enzyme and is used to determine the background signal.
Troubleshooting Guide
Q4: My dose-response curve is flat or non-responsive. What should I do?
A flat or non-responsive curve can arise from several factors:
-
Inappropriate Concentration Range: The tested concentrations may be too low to elicit an effect or so high that they cause maximum inhibition at all points.[1] It is advisable to perform a wider range-finding study.[1]
-
Compound Insolubility: this compound may not be fully soluble in the assay medium, leading to a lower effective concentration.[1][7] Visually inspect for any precipitation.[1]
-
Compound Inactivity: this compound may not be active against the target in your specific experimental model.[1]
-
Assay Issues: The assay may lack the required sensitivity, or there could be a problem with the reagents.[1]
Q5: Why is my dose-response curve not sigmoidal?
Deviations from the classic S-shaped curve can indicate experimental issues:
-
Incomplete Curve: If the curve does not reach a top or bottom plateau, the concentration range is likely insufficient. You will need to test higher or lower concentrations to fully define the curve.[1][8][9]
-
Biphasic Curve: This may suggest that this compound has multiple targets or mechanisms of action at different concentrations.
Q6: My IC50 values are highly variable between experiments. How can I improve reproducibility?
High variability in IC50 values can be addressed by ensuring consistency in experimental conditions:
-
Cell-Based Assays: Use cells from the same passage number and ensure they are in the logarithmic growth phase.[1] Maintain consistent cell seeding density.[1]
-
Pipetting: Calibrate pipettes regularly to minimize errors.[1]
-
Reagent Quality: Use fresh, properly stored reagents.[4]
-
Assay Conditions: Maintain consistent incubation times and temperatures.[4]
-
Data Analysis: Use a consistent curve-fitting method, typically a non-linear regression with a variable slope (four-parameter logistic fit).[10]
Data Presentation
Table 1: Example Concentration Ranges for Initial Screening of this compound
| Dilution Strategy | Concentration Range (µM) | Number of Data Points |
| 10-fold Serial Dilution | 100, 10, 1, 0.1, 0.01, 0.001 | 6 |
| 3-fold Serial Dilution | 100, 33.3, 11.1, 3.7, 1.2, 0.4 | 6 |
| 2-fold Serial Dilution | 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 | 8 |
Table 2: Troubleshooting Common IC50 Assay Issues
| Issue | Possible Cause | Recommended Solution |
| Flat Curve | Concentration range too high or too low | Perform a broad range-finding study (e.g., 1 pM to 100 µM). |
| Compound insolubility | Check for precipitation; consider using a different solvent or sonication. | |
| Compound inactivity | Confirm target engagement with an alternative assay. | |
| Non-Sigmoidal Curve | Incomplete curve | Extend the concentration range to define the top and bottom plateaus. |
| Outliers | Review data for pipetting errors or other anomalies. | |
| High Variability | Inconsistent cell health or number | Standardize cell culture and seeding protocols. |
| Pipetting inaccuracies | Calibrate and use appropriate pipetting techniques. | |
| Inconsistent assay conditions | Ensure uniform incubation times and temperatures. |
Experimental Protocols
Protocol: Cell-Based IC50 Determination using a Luminescence Viability Assay
This protocol outlines a general workflow for determining the IC50 of this compound in an adherent cell line.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to the desired seeding density (e.g., 5,000-10,000 cells/well in a 96-well plate).[1]
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.[10]
-
Include vehicle control wells (medium with the same final concentration of DMSO) and blank wells (medium only).[10]
-
Incubate for a predetermined duration (e.g., 48 or 72 hours).
-
-
Cell Viability Assay:
-
Equilibrate the plate to room temperature.
-
Prepare the luminescence-based cell viability reagent according to the manufacturer's instructions.
-
Add the specified volume of reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Subtract the average background luminescence from the blank wells.
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[10]
-
Visualizations
Caption: Simplified signaling pathway showing this compound inhibition.
Caption: General workflow for a cell-based IC50 determination experiment.
Caption: Troubleshooting flowchart for a poor dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. graphpad.com [graphpad.com]
- 10. benchchem.com [benchchem.com]
"troubleshooting Compound 401 insolubility issues"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered with Compound 401.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (DMSO). This compound typically shows good solubility in DMSO at concentrations up to 100 mM. For aqueous-based assays, subsequent dilutions from the DMSO stock into the aqueous buffer are necessary. It is critical to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects on the experimental system.
Q2: I observed precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help maintain the solubility of this compound.
-
Employ a Co-solvent System: A mixture of an organic solvent and water can enhance solubility. For example, a small percentage of ethanol or polyethylene glycol (PEG) in the final aqueous solution can be effective.
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.
Q3: Can I use sonication or heating to dissolve this compound?
Yes, both sonication and gentle heating can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO.
-
Sonication: A brief period of sonication in a water bath can help break up aggregates and accelerate dissolution.
-
Heating: Gentle warming of the solution (e.g., to 37°C) can also increase the rate of dissolution. However, it is crucial to verify the thermal stability of this compound to prevent degradation. Always refer to the compound's stability data if available.
Q4: How should I store solutions of this compound to prevent precipitation over time?
For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. Aqueous solutions of this compound are generally not recommended for long-term storage due to a higher risk of precipitation and hydrolysis.
Troubleshooting Guides
Issue 1: this compound Precipitates During Cell Culture Experiments
This is a common problem when introducing a hydrophobic compound from a DMSO stock into an aqueous cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Detailed Steps:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate.
-
Reduce Compound Concentration: Test a range of lower final concentrations of this compound to find the highest concentration that remains soluble.
-
Serum Protein Complexation: Before adding to the full volume of medium, pre-incubate the DMSO stock of this compound with a small volume of fetal bovine serum (FBS) or bovine serum albumin (BSA). The proteins can help to solubilize the compound.
-
Formulation with Solubilizing Agents: Consider using a formulation that includes a solubilizing agent, such as a cyclodextrin, which can form an inclusion complex with this compound and enhance its aqueous solubility.
Issue 2: Inconsistent Results in Biochemical Assays
Inconsistent results can often be traced back to incomplete solubilization or precipitation of the compound during the assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biochemical assay results.
Detailed Steps:
-
Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Incorporate a Surfactant: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Tween® 20 or Triton™ X-100 to your assay buffer. This can help prevent both precipitation and non-specific binding of the compound to the plate.
-
Assess Non-Specific Binding: Poorly soluble compounds can adsorb to the plastic surfaces of assay plates, leading to a lower effective concentration. Using low-binding plates or including a surfactant can mitigate this issue.
Data and Protocols
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| DMSO | >100 | Clear solution |
| Ethanol | 10-20 | Clear solution |
| Methanol | 5-10 | Clear solution |
| Acetonitrile | 2-5 | Slight haze |
| Water | <0.01 | Insoluble, forms suspension |
| PBS (pH 7.4) | <0.01 | Insoluble, forms precipitate |
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , you would weigh 4 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Vortex: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Sonicate (if necessary): If the compound is not fully dissolved after vortexing, place the tube in a water bath sonicator for 5-10 minutes.
-
Gentle Warming (optional): If sonication is not sufficient, warm the solution to 37°C for 5-10 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Signaling Pathway Context: Hypothetical Inhibition of the MAPK/ERK Pathway by this compound
This compound is a hypothetical inhibitor of MEK1/2, a key component of the MAPK/ERK signaling pathway. Proper solubilization is critical for accurately assessing its inhibitory activity.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
"preventing degradation of Compound 401 in solution"
This technical support center provides guidance to researchers, scientists, and drug development professionals on preventing the degradation of Compound 401 in solution. The following information is based on established principles of pharmaceutical compound stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound in solution is primarily caused by several common chemical pathways:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. This is a significant degradation pathway for compounds with susceptible functional groups such as esters, amides, and lactams.[1]
-
Oxidation: Degradation resulting from reaction with oxygen or other oxidizing agents.[1] This can be initiated by exposure to air, peroxides, or metal ions.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[2] Many organic molecules absorb light, which can lead to the breaking of chemical bonds.
-
Thermal Degradation: The breakdown of the compound at elevated temperatures.[2] Heat can accelerate other degradation pathways like hydrolysis and oxidation.
Q2: How can I identify the specific cause of my this compound degradation?
A2: Identifying the cause of degradation typically involves a systematic approach known as a forced degradation study.[3][4] This involves subjecting solutions of this compound to a variety of stress conditions to determine its susceptibility to different degradation pathways.[5] By analyzing the degradation products under each condition, you can pinpoint the primary cause of instability.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: While specific storage conditions are compound-dependent, general best practices to maintain the stability of research compounds include:
-
Temperature: Store stock solutions at or below the recommended temperature, often -20°C or -80°C, to minimize thermal degradation and slow down chemical reactions.[6]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[6][7]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can accelerate degradation.[6]
-
Inert Atmosphere: For compounds highly susceptible to oxidation, storing solutions under an inert gas like nitrogen or argon can be beneficial.
Q4: Which solvents are best for dissolving and storing this compound?
A4: The choice of solvent is critical for stability. It is essential to use a high-purity, anhydrous solvent in which this compound is both highly soluble and stable.[6] Dimethyl sulfoxide (DMSO) is a common choice for many non-polar compounds. However, it is crucial to consult literature or perform preliminary stability studies in your chosen solvent.
Q5: Can I use stabilizers to prevent the degradation of this compound?
A5: Yes, various stabilizers can be employed to enhance the stability of this compound in solution. The choice of stabilizer depends on the degradation pathway you are trying to inhibit:
-
Antioxidants: For oxidation-prone compounds, antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be added.
-
Chelating Agents: If metal ion-catalyzed degradation is a concern, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be used to sequester the metal ions.[8]
-
Buffers: To prevent pH-dependent hydrolysis, maintaining the solution at an optimal pH using a suitable buffer system is crucial.
-
Polymers and Surfactants: These can be used to create more stable formulations, such as nanosuspensions, by providing a protective layer around the compound particles.[9][10][11]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to this compound degradation.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Potential Cause: Degradation of this compound in stock or working solutions, leading to reduced potency.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible changes in this compound solution (color change, precipitation).
-
Potential Cause: Chemical instability, such as oxidation, hydrolysis, or exceeding solubility limits.[6]
-
Recommended Actions:
-
Consult Documentation: Review the manufacturer's datasheet or relevant literature for information on solubility and stability in different solvents and pH ranges.[6]
-
Optimize Solvent: Use a solvent in which this compound is known to be highly soluble and stable.
-
pH Adjustment: If the compound has ionizable groups, the pH of the solution can significantly impact its solubility and stability. Determine the optimal pH range.
-
Forced Degradation Study: Conduct a forced degradation study to identify the specific type of instability (see Experimental Protocols section).
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to determine the intrinsic stability of this compound.[2][3]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined in the table below. Include a control sample stored under normal conditions.
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method with a UV or mass spectrometric detector to separate and quantify this compound and its degradation products.[12][13]
Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | 2 - 24 hours |
| Thermal Degradation | 60°C | 24 - 72 hours |
| Photostability | ICH-compliant light exposure | As per guidelines |
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a versatile reversed-phase column, such as a C18 column.
-
Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.
-
Gradient Optimization: Develop a gradient elution program to ensure the separation of both early- and late-eluting impurities.
-
Wavelength Selection: Use a diode array detector (DAD) to identify the optimal wavelength for detecting this compound and its degradants.
-
Method Validation: Once developed, validate the method according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Signaling Pathways and Degradation Mechanisms
The following diagram illustrates the general pathways through which a compound like this compound might degrade under various stress conditions.
Caption: Common degradation pathways for a pharmaceutical compound.
References
- 1. moravek.com [moravek.com]
- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 3. ijsdr.org [ijsdr.org]
- 4. apicule.com [apicule.com]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. Stabilizers - CD Formulation [formulationbio.com]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijmr.net.in [ijmr.net.in]
- 13. researchgate.net [researchgate.net]
"improving Compound 401 efficacy in resistant cells"
Welcome to the technical support center for Compound 401. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the efficacy of this compound, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the pro-survival protein BCL-XL. By binding to BCL-XL, this compound displaces pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.
Q2: We are observing decreased sensitivity to this compound in our cell line that was previously sensitive. What are the potential causes?
A2: Decreased sensitivity, or acquired resistance, to this compound can arise from several mechanisms. The most common causes include:
-
Upregulation of other anti-apoptotic proteins: Cells may compensate for BCL-XL inhibition by increasing the expression of other BCL-2 family members like MCL-1 or BCL-2.
-
Activation of bypass signaling pathways: Activation of pro-survival pathways, such as the PI3K/AKT or MAPK/ERK pathways, can promote cell survival independently of BCL-XL.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Target alteration: Although less common for this class of drugs, mutations in the BCL-XL binding pocket could potentially reduce the binding affinity of this compound.
Q3: Can this compound be combined with other agents to enhance its efficacy?
A3: Yes, combination therapy is a highly effective strategy. Based on the suspected resistance mechanism, rational combinations can be designed. For example:
-
If MCL-1 is upregulated, combining this compound with an MCL-1 inhibitor can restore sensitivity.
-
If bypass pathways are activated, co-treatment with inhibitors of those specific pathways (e.g., PI3K or MEK inhibitors) may be synergistic.[1][2][3]
-
For cells overexpressing efflux pumps, combination with a P-gp inhibitor could increase intracellular drug levels.[1]
Troubleshooting Guides
Issue 1: Sub-optimal Efficacy in a Naive Cell Line
You are using this compound for the first time on a new cancer cell line and observing a weaker-than-expected cytotoxic effect.
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression level of BCL-XL in your cell line via Western Blot or qPCR. Low BCL-XL expression may indicate a lack of dependence on this specific anti-apoptotic protein.
-
Assess Expression of Other Anti-Apoptotic Proteins: Profile the expression of other BCL-2 family members (MCL-1, BCL-2). High levels of other anti-apoptotic proteins may suggest intrinsic resistance.
-
Optimize this compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium.
-
Treatment: Treat the cells with the range of this compound concentrations and a vehicle control.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as MTT, CellTiter-Glo®, or crystal violet staining.
-
Data Analysis: Calculate the IC50 value using non-linear regression analysis.
| Cell Line | BCL-XL Expression | MCL-1 Expression | This compound IC50 (nM) |
| Sensitive Line A | High | Low | 50 |
| Resistant Line B | High | High | > 1000 |
| Low-Target Line C | Low | N/A | > 5000 |
Issue 2: Acquired Resistance After Prolonged Treatment
Your cell line, which was initially sensitive to this compound, now shows significant resistance after continuous culture with the compound.
Troubleshooting Steps:
-
Investigate Bypass Pathway Activation: Use phosphoproteomic arrays or Western blotting to check for the activation of key survival pathways like PI3K/AKT and MAPK/ERK.
-
Evaluate Efflux Pump Expression: Assess the expression and activity of ABC transporters like P-gp (ABCB1) and MRP1 (ABCC1) using qPCR, Western blot, or functional assays (e.g., rhodamine 123 efflux).
-
Sequence the BCL-XL Gene: While less common, sequencing the BCL-XL gene in the resistant cells can identify potential mutations in the drug-binding site.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, BCL-XL, MCL-1) and a loading control (e.g., GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
| Protein | Sensitive Cells | Resistant Cells | Fold Change |
| p-AKT (Ser473) | Low | High | 5.2 |
| MCL-1 | Low | High | 4.5 |
| P-gp | Low | High | 8.1 |
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Logical workflow for troubleshooting acquired resistance to this compound.
Caption: Key bypass signaling pathways that can confer resistance to this compound.
References
Technical Support Center: Minimizing Cytotoxicity of Compound 401 in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using Compound 401 in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that functions as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR).[1][2] DNA-PK is a crucial enzyme in the DNA damage response pathway, specifically in the non-homologous end joining (NHEJ) pathway. mTOR is a central regulator of cell growth, proliferation, and survival. By inhibiting these pathways, this compound can induce cell cycle arrest and apoptosis, particularly in rapidly dividing cells.[2][3]
Q2: Is cytotoxicity an expected outcome when using this compound in primary cells?
A2: Yes, due to its mechanism of action targeting fundamental cellular processes like DNA repair and cell growth, this compound can exhibit cytotoxicity. Primary cells, which are often more sensitive than immortalized cell lines, may be particularly susceptible to the effects of this compound.[4] The degree of cytotoxicity can vary significantly depending on the primary cell type, its proliferation rate, and its metabolic state.
Q3: What are the initial steps to take if I observe high cytotoxicity with this compound?
A3: If you observe excessive cell death, the first step is to perform a comprehensive dose-response and time-course experiment. This will help determine the half-maximal inhibitory concentration (IC50) for your specific primary cell type and establish a therapeutic window where the desired biological activity can be observed with minimal cytotoxicity. It is also critical to include proper controls, such as a vehicle-only control (e.g., DMSO) to rule out solvent toxicity.[5][6]
Q4: Can the formulation of the culture medium affect the cytotoxicity of this compound?
A4: Yes, the culture environment plays a significant role in how primary cells respond to chemical stressors.[5] Ensure you are using the optimal media formulation for your specific cell type. The concentration of serum is also a critical factor, as serum proteins can bind to the compound, reducing its free concentration and thus its toxicity.[4][5] Experimenting with different serum concentrations may help mitigate cytotoxicity.
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at All Tested Concentrations
This guide addresses the issue of widespread cell death even at the lowest concentrations of this compound.
| Possible Cause | Suggested Solution |
| High Compound Concentration Range | Primary cells are often more sensitive than immortalized cell lines. The initial concentration range may be too high. Perform a broader dose-response experiment with concentrations several logs lower than initially tested (e.g., starting from nanomolar ranges).[4] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO). Always include a vehicle control (media + solvent only) to assess solvent toxicity.[4][6] |
| Compound Instability | This compound may be degrading in the culture medium, producing toxic byproducts. Prepare fresh stock solutions and dilutions for each experiment. For longer-term studies, consider replenishing the medium with freshly prepared compound at regular intervals.[4] |
| Contamination | Microbial contamination (e.g., bacteria, fungi, or mycoplasma) can cause cell stress and death, which can be exacerbated by the addition of a cytotoxic compound. Visually inspect cultures for signs of contamination and consider performing a mycoplasma test. |
| Incorrect pH of Culture Medium | An incorrect pH can stress cells, making them more susceptible to compound-induced toxicity. Ensure the CO2 level in your incubator is appropriate for the sodium bicarbonate concentration in your medium.[5] |
Guide 2: Differentiating Cytotoxicity from Cytostatic Effects
It is crucial to determine whether this compound is killing the cells (cytotoxic) or inhibiting their proliferation (cytostatic).
| Experimental Question | Suggested Assay | Interpretation |
| Is the compound reducing the number of viable cells? | Cell Viability Assays (e.g., MTT, XTT, PrestoBlue) | A decrease in metabolic activity suggests either cell death or a reduction in proliferation. |
| Is the compound causing cell membrane damage? | Lactate Dehydrogenase (LDH) Release Assay | An increase in LDH in the supernatant indicates loss of membrane integrity and cytotoxicity. |
| Is the compound inducing apoptosis? | Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining) | Positive results in these assays confirm that the compound is inducing programmed cell death. |
| Is the compound affecting cell proliferation? | Cell Proliferation Assays (e.g., BrdU incorporation, Ki-67 staining) | A decrease in these markers without a significant increase in cell death markers suggests a cytostatic effect. |
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
This protocol outlines the steps to determine the IC50 of this compound in primary cells.
-
Cell Seeding: Seed primary cells in a 96-well plate at their optimal density and allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 100 µM.[5] Also, prepare a vehicle control with the same final concentration of solvent.
-
Treatment: Replace the medium with the prepared dilutions of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[5]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate as per the kit's instructions, protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength.
-
Calculation: Determine the percentage of cytotoxicity relative to the positive control.
Visualizations
Caption: A workflow for troubleshooting unexpected high cytotoxicity.
Caption: Simplified signaling pathway for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Susceptibility of Trypanosomatid Pathogens to PI3/mTOR Kinase Inhibitors Affords a New Opportunity for Drug Repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
"interpreting unexpected results with Compound 401"
Welcome to the technical support center for Compound 401. This resource is designed to help you interpret unexpected results and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of "Kinase X," a critical enzyme in a well-characterized pro-survival signaling pathway. By inhibiting Kinase X, this compound is expected to downregulate downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with an overactive Kinase X pathway.
Q2: What are the recommended handling and storage conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Once reconstituted in DMSO, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or No Effect
You've treated your cells with this compound but are not observing the expected decrease in cell viability or downstream signaling.
Possible Causes and Troubleshooting Steps:
-
Compound Degradation:
-
Action: Verify the storage conditions and age of your compound stock. If in doubt, use a fresh vial of the compound.
-
Protocol: Perform a quality control check of your compound using a cell-free kinase assay to confirm its inhibitory activity against recombinant Kinase X.
-
-
Cell Line Resistance:
-
Action: The target cell line may have intrinsic or acquired resistance to Kinase X inhibition.
-
Protocol:
-
Confirm the expression and activation of Kinase X in your cell line via Western blot.
-
Sequence the Kinase X gene in your cell line to check for mutations that might prevent this compound binding.
-
Test this compound in a panel of cell lines with known Kinase X pathway dependency.
-
-
-
Experimental Conditions:
-
Action: Suboptimal experimental conditions can affect compound activity.
-
Protocol:
-
Optimize the treatment duration and concentration range.
-
Ensure that the final DMSO concentration in your cell culture media is not exceeding 0.5%, as higher concentrations can be toxic and may interfere with the assay.
-
-
Issue 2: Unexpected Cell Toxicity in Control Cell Lines
You are observing significant cell death in your negative control cell line that should not be dependent on the Kinase X pathway.
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Action: this compound may be inhibiting other kinases or cellular targets that are essential for the survival of your control cell line.[1][2][3]
-
Protocol:
-
Perform a kinase panel screen to identify potential off-target kinases.
-
Use a structurally unrelated Kinase X inhibitor as a control to see if the toxicity is specific to this compound's chemical scaffold.
-
Employ a rescue experiment by overexpressing a downstream effector to see if the toxicity can be reversed.
-
-
-
Compound Solubility Issues:
-
Action: At higher concentrations, the compound may be precipitating out of solution, leading to non-specific toxicity.
-
Protocol:
-
Visually inspect your culture medium for any signs of precipitation after adding this compound.
-
Measure the solubility of this compound in your specific cell culture medium.
-
-
Issue 3: Activation of a Compensatory Signaling Pathway
You observe initial inhibition of the Kinase X pathway, but after prolonged treatment, a rebound in pro-survival signaling is detected.
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation:
-
Action: Inhibition of the Kinase X pathway may lead to the activation of a compensatory pro-survival pathway.
-
Protocol:
-
Perform a phosphoproteomic screen to identify upregulated signaling pathways following this compound treatment.
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Use Western blotting to probe for the activation of known parallel pathways (e.g., MAPK, PI3K/Akt).
-
Test the combination of this compound with an inhibitor of the identified compensatory pathway to see if a synergistic effect is achieved.
-
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Kinase X Expression | IC50 (nM) | Notes |
| Cell Line A | High | 50 | Sensitive |
| Cell Line B | High (mutant) | >10,000 | Resistant, potential gatekeeper mutation |
| Cell Line C | Low | 5,000 | Low target dependency |
| Control Line | Negative | >10,000 | No on-target toxicity expected |
Table 2: Off-Target Kinase Profile of this compound (1 µM screen)
| Kinase | % Inhibition | Potential Implication |
| Kinase Y | 85% | Unexpected toxicity in certain cell types |
| Kinase Z | 60% | May contribute to observed phenotype |
| Other 400 kinases | <10% | Minimal off-target activity |
Experimental Protocols
Protocol 1: Western Blot for Kinase X Pathway Activation
-
Cell Lysis:
-
Plate cells and treat with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Phospho-Kinase X, Total-Kinase X, and downstream targets overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detect with an ECL substrate and image the blot.
-
Mandatory Visualizations
Caption: Intended signaling pathway and target of this compound.
Caption: Logical workflow for troubleshooting unexpected toxicity.
Caption: Activation of a compensatory pathway due to Kinase X inhibition.
References
"Compound 401 lot-to-lot variability issues"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding lot-to-lot variability issues observed with Compound 401. Our goal is to help researchers identify the root cause of inconsistencies and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased potency and inconsistent results with a new batch of this compound. What are the potential causes?
A1: Lot-to-lot variation in a compound's performance can stem from several factors.[1][2] The most common causes include:
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Purity and Impurity Profile: The presence of different impurities or a lower purity level in a new batch can significantly alter its biological activity.
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Compound Stability and Degradation: this compound may have degraded during shipping or storage, leading to reduced potency.[3] Factors like exposure to light, moisture, or temperature fluctuations can accelerate degradation.[4][5]
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Solubility Issues: Incomplete solubilization of the compound can lead to a lower effective concentration in your experiments.
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Experimental Conditions: Variations in your experimental setup, reagents, or cell lines can also contribute to inconsistent results.
Q2: How can I verify the quality of my current lot of this compound?
A2: To assess the integrity of your compound lot, you should perform several quality control checks. The most reliable methods are analytical techniques such as:[3]
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[3][6]
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm both the purity and the identity (by mass) of the compound.[3][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[3][7]
We recommend comparing the analytical data from your current lot to the Certificate of Analysis (CoA) provided by the manufacturer or to data from a previously well-performing lot.
Q3: What are the recommended storage and handling procedures for this compound?
A3: Proper storage and handling are critical for maintaining the compound's stability.[8][9][10][11]
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Storage: this compound should be stored at room temperature (RT) in a tightly sealed container, protected from light.[12] For long-term storage, refer to the manufacturer's datasheet.
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Solution Preparation: Prepare stock solutions in appropriate solvents like DMSO or ethanol.[12] It is recommended to prepare fresh working solutions for each experiment, as compounds can have limited stability in aqueous solutions.[3]
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Freeze-Thaw Cycles: Minimize repeated freeze-thaw cycles of stock solutions, which can degrade the compound.[9] Aliquoting the stock solution into single-use vials is highly recommended.
Q4: My compound appears to be degrading in my experimental media. How can I assess its stability in my assay conditions?
A4: To assess stability in your experimental medium, you can perform a time-course experiment.[3]
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Prepare a solution of this compound in your experimental buffer or media.
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Incubate the solution under the exact conditions of your experiment (e.g., temperature, CO2 levels).
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Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analyze the purity and concentration of this compound in each sample using a stability-indicating method like HPLC.[13]
This will help you determine the window of time in which the compound is stable under your specific assay conditions.
Troubleshooting Guides
Guide 1: Diagnosing Inconsistent Biological Activity
If you are experiencing inconsistent results in your biological assays, follow this step-by-step guide to identify the potential source of the problem.
Logical Flowchart for Troubleshooting
Caption: A step-by-step workflow to diagnose the cause of inconsistent experimental results.
Data Presentation: Comparison of this compound Lots
The table below summarizes typical data for a high-quality lot versus a lot that has exhibited variability issues. Use this as a reference when analyzing your own material.
| Parameter | Specification | Lot A (Good Quality) | Lot B (Problematic) | Analytical Method |
| Appearance | White to off-white solid | White crystalline solid | Yellowish powder | Visual Inspection |
| Purity (HPLC) | ≥99% | 99.8% | 97.2% (with 2 unknown impurity peaks) | HPLC-UV |
| Identity (LC-MS) | Matches reference mass | M+H = 282.12 | M+H = 282.11 | LC-MS |
| In Vitro IC50 (DNA-PK) | 0.2 - 0.4 µM | 0.28 µM | 1.5 µM | Kinase Assay |
| Solubility (DMSO) | ≥10 mM | Clear solution at 10 mM | Hazy solution at 10 mM, precipitate observed | Visual Inspection |
Mechanism of Action: this compound Signaling Pathway
This compound is a reversible and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[12][14] Understanding this pathway is crucial for interpreting experimental results.
Caption: this compound inhibits the DNA-PK and mTOR signaling pathways.
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol outlines a general method for determining the purity of this compound.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for assessing the purity of this compound using HPLC.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Instrumentation: Use a standard HPLC system with a UV detector.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the peak area of this compound as a percentage of the total peak area.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: In Vitro DNA-PK Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of this compound on DNA-PK.
Methodology:
-
Reagents:
-
Recombinant human DNA-PK enzyme.
-
Biotinylated peptide substrate.
-
ATP.
-
Kinase assay buffer.
-
This compound serial dilutions (e.g., in DMSO).
-
Detection reagents (e.g., HTRF, Luminescence-based).
-
-
Procedure:
-
Add 5 µL of kinase assay buffer to all wells of a 384-well plate.
-
Add 2.5 µL of this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the DNA-PK enzyme/substrate mix to all wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
-
Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).
-
References
- 1. myadlm.org [myadlm.org]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. benchchem.com [benchchem.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. benchchem.com [benchchem.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. researchchemshub.com [researchchemshub.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. rndsystems.com [rndsystems.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound|cas 168425-64-7|DC Chemicals [dcchemicals.com]
"refining Compound 401 treatment time course"
This technical support center provides troubleshooting guides and frequently asked questions for researchers and scientists working with Compound 401.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. The optimal concentration can vary depending on the cell line and the specific experimental conditions. We advise performing a dose-response curve to determine the EC50 for your particular system.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK/ERK signaling pathway.
Q3: How long should I treat my cells with this compound to observe maximal inhibition of ERK1/2 phosphorylation?
A3: Maximal inhibition of p-ERK1/2 is typically observed within 1 to 4 hours of treatment. However, the optimal treatment time can be cell-type specific. We recommend a time-course experiment to determine the ideal duration for your model. Please see the data in the "Refining Treatment Time Course" section below for an example.
Troubleshooting Guide
Q1: I am not observing the expected decrease in ERK1/2 phosphorylation after this compound treatment. What could be the issue?
A1: There are several potential reasons for this observation:
-
Compound Integrity: Ensure that this compound has been stored correctly at -20°C and protected from light. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment.
-
Cell Health: Confirm that your cells are healthy and not overgrown. Stressed or senescent cells may exhibit altered signaling responses.
-
Basal Pathway Activity: Some cell lines have low basal activity of the MAPK/ERK pathway. Consider stimulating the pathway with a growth factor (e.g., EGF or FGF) prior to or concurrently with this compound treatment to create a larger dynamic range for observing inhibition.
-
Antibody Performance: Verify the specificity and efficacy of your primary and secondary antibodies used for Western blotting. Include appropriate positive and negative controls.
Q2: I am observing significant cytotoxicity or cell death after treating with this compound. How can I mitigate this?
A2: If you are observing excessive cell death, consider the following:
-
Reduce Concentration: The concentration you are using may be too high for your specific cell line. Perform a dose-response experiment to identify a concentration that effectively inhibits the target without inducing significant toxicity.
-
Shorten Treatment Duration: High concentrations for extended periods can lead to off-target effects and toxicity. Try reducing the treatment time. For many applications, a 2-4 hour treatment is sufficient to inhibit ERK1/2 phosphorylation.
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically below 0.1%.
Q3: My results for p-ERK1/2 inhibition are inconsistent between experiments. What are the likely sources of variability?
A3: Inconsistent results often stem from minor variations in experimental execution. To improve reproducibility:
-
Standardize Cell Seeding: Ensure that you seed the same number of cells for each experiment and allow them to adhere and stabilize for the same amount of time before treatment.
-
Consistent Treatment Conditions: Use freshly prepared dilutions of this compound for every experiment. Ensure that the treatment time is precisely controlled.
-
Uniform Protein Lysis and Quantification: Use a consistent lysis buffer and protocol. Accurate protein quantification is critical for ensuring equal loading in Western blots. We recommend the BCA assay.
Refining Treatment Time Course: Quantitative Data
The following table summarizes the results of a time-course experiment in HEK293 cells treated with 5 µM this compound. The cells were stimulated with 50 ng/mL EGF for 10 minutes prior to lysis. The levels of phosphorylated ERK1/2 (p-ERK1/2) were quantified by densitometry from a Western blot and normalized to total ERK1/2 levels.
| Treatment Time (Hours) | Normalized p-ERK1/2 Level (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.08 |
| 0.5 | 0.45 | 0.05 |
| 1 | 0.12 | 0.03 |
| 2 | 0.08 | 0.02 |
| 4 | 0.09 | 0.03 |
| 8 | 0.21 | 0.04 |
| 24 | 0.55 | 0.07 |
Detailed Experimental Protocol: Western Blot for p-ERK1/2
-
Cell Seeding: Seed 1.5 x 10^6 HEK293 cells in 6-well plates and culture overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-16 hours.
-
Compound Treatment: Treat the cells with 5 µM this compound (or vehicle) for the desired time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Growth Factor Stimulation: 10 minutes prior to the end of each treatment period, add EGF to a final concentration of 50 ng/mL to all wells (including the vehicle control).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
Visualizations
Caption: The MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: A streamlined workflow for detecting p-ERK1/2 levels via Western blotting.
Validation & Comparative
A Head-to-Head Comparison of DNA-PK Inhibitors: Compound 401 vs. NU-7441
In the landscape of cancer therapeutics, targeting DNA damage response pathways has emerged as a promising strategy. Central to the repair of DNA double-strand breaks is the DNA-dependent protein kinase (DNA-PK). This guide provides a detailed comparison of two notable DNA-PK inhibitors, Compound 401 and NU-7441, offering researchers, scientists, and drug development professionals a comprehensive overview of their activities supported by experimental data.
At a Glance: Key Differences and Similarities
Both this compound and NU-7441 are potent inhibitors of DNA-PK, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA repair.[1] Their primary mechanism of action involves blocking the catalytic activity of DNA-PKcs, which in turn sensitizes cancer cells to DNA-damaging agents like chemotherapy and radiation.[2][3] However, they exhibit differences in their selectivity and off-target effects, most notably this compound's dual-inhibitory action on the mammalian target of rapamycin (mTOR).
Quantitative Activity Comparison
The following tables summarize the in vitro inhibitory activities of this compound and NU-7441 against their primary target, DNA-PK, as well as other related kinases. It is important to note that the data presented is compiled from various studies and direct comparison should be approached with caution due to potential differences in experimental conditions.
Table 1: In Vitro Inhibitory Activity (IC50)
| Target | This compound | NU-7441 |
| DNA-PK | 0.28 µM | 14 nM |
| mTOR | 5.3 µM | 1.7 µM |
| PI3K | >100 µM | 5 µM |
| ATM | >100 µM | >100 µM |
| ATR | >100 µM | >100 µM |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data compiled from multiple sources.[4]
Signaling Pathways and Mechanism of Action
Both compounds target the DNA-PKcs subunit, a critical component of the NHEJ pathway. By inhibiting DNA-PK, these molecules prevent the repair of DNA double-strand breaks induced by genotoxic agents, leading to an accumulation of DNA damage and subsequent cell death.
This compound also demonstrates inhibitory activity against mTOR, a key regulator of cell growth, proliferation, and metabolism.[5] This dual inhibition may offer a broader therapeutic window in certain cancer types where both the DNA repair and mTOR pathways are dysregulated.
Below are diagrams illustrating the signaling pathways affected by these inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of these inhibitors. Below are outlines of standard protocols used to assess their activity.
In Vitro DNA-PK Kinase Assay
This assay measures the direct inhibitory effect of the compounds on DNA-PK activity.
-
Reagents and Setup : A typical reaction mixture includes purified DNA-PK enzyme, a peptide substrate (e.g., a p53-derived peptide), linearized DNA as a cofactor, and ATP in a suitable assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).[6]
-
Inhibitor Addition : Serially diluted concentrations of this compound or NU-7441 are added to the reaction mixture.
-
Reaction Initiation and Termination : The kinase reaction is initiated by the addition of ATP and incubated at 30°C. The reaction is stopped by adding EDTA.
-
Detection : The level of substrate phosphorylation is quantified, often using methods like ADP-Glo™ Kinase Assay which measures ADP formation, or by detecting the phosphorylated substrate via ELISA or radiometric assays.
Cell Viability Assay (e.g., MTT or MTS Assay)
This assay determines the effect of the inhibitors on cell proliferation and survival.
-
Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with various concentrations of this compound or NU-7441, alone or in combination with a DNA-damaging agent (e.g., etoposide or ionizing radiation).
-
Incubation : The cells are incubated for a specified period (e.g., 48-72 hours).
-
Detection : A reagent such as MTT or MTS is added to the wells. Viable cells metabolize the reagent, producing a colored formazan product, the absorbance of which is measured using a microplate reader. The results are used to calculate the IC50 values for cell growth inhibition.[7]
Western Blotting for Phospho-DNA-PKcs (Ser2056)
This technique is used to assess the inhibition of DNA-PK autophosphorylation in a cellular context, a marker of its activation.[8]
-
Cell Treatment and Lysis : Cells are treated with the inhibitor and a DNA-damaging agent. After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated DNA-PKcs at Serine 2056. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of DNA-PKcs phosphorylation.[8]
Conclusion
Both this compound and NU-7441 are valuable research tools for investigating the role of DNA-PK in DNA repair and for the development of novel cancer therapies. NU-7441 stands out for its high potency and selectivity for DNA-PK. In contrast, this compound offers a dual-targeting approach by inhibiting both DNA-PK and mTOR, which could be advantageous in cancers with dysregulation in both pathways. The choice between these inhibitors will depend on the specific research question and the desired selectivity profile. The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other DNA-PK inhibitors.
References
- 1. stemcell.com [stemcell.com]
- 2. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Selectivity Profile of Compound 401: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of Compound 401 against other known kinase inhibitors, supported by experimental data and detailed methodologies. The information presented herein is intended to assist researchers in evaluating the potential of this compound for their specific applications.
Introduction
This compound is a potent, reversible, and selective inhibitor of DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5] Its selectivity is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential. This guide delves into the experimental validation of this compound's selectivity, comparing its performance with other well-characterized inhibitors targeting similar pathways.
Kinase Selectivity Profile of this compound and Alternatives
The inhibitory activity of this compound and selected alternative DNA-PK inhibitors, NU7441 and NU7026, was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Compound | DNA-PK IC50 (µM) | mTOR IC50 (µM) | PI3K IC50 (µM) | ATM IC50 (µM) | ATR IC50 (µM) |
| This compound | 0.28 [1][2][3][5][6] | 5.3 [1][2][3][5][6] | >100[1][2][3][6] | >100[1][2][3][6] | >100[1][2][3][6] |
| NU7441 | 0.014[7][8] | 1.7[7][9] | 5.0[7][9] | >100[8] | >100[8] |
| NU7026 | 0.23[3][10] | - | 13.0 | >100 | >100 |
Data Interpretation:
-
This compound demonstrates high potency against DNA-PK with an IC50 of 0.28 µM.[1][2][3][5][6] It also inhibits mTOR at a low micromolar concentration (5.3 µM).[1][2][3][5][6] Critically, this compound shows excellent selectivity, with IC50 values greater than 100 µM for other related kinases such as PI3K, ATM, and ATR, indicating minimal off-target activity against these kinases.[1][2][3][6]
-
NU7441 is a highly potent DNA-PK inhibitor (IC50 = 0.014 µM).[7][8] However, it exhibits less selectivity compared to this compound, with notable inhibitory activity against mTOR (IC50 = 1.7 µM) and PI3K (IC50 = 5.0 µM).[7][9]
-
NU7026 shows good potency for DNA-PK (IC50 = 0.23 µM) and a degree of selectivity against PI3K (IC50 = 13.0 µM).[3][10] Its activity against mTOR has not been widely reported in the reviewed literature.
Experimental Protocols
The following are representative protocols for the key in vitro kinase assays used to determine the selectivity profiles of the compounds discussed.
In Vitro DNA-PK Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies DNA-PK activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Purified, active DNA-PK enzyme
-
DNA-PK peptide substrate (e.g., derived from p53)
-
Linear double-stranded DNA (activator)
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Test compounds (this compound, NU7441, NU7026) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well assay plates
Procedure:
-
A serial dilution of the test compound is prepared in the Kinase Reaction Buffer.
-
In a 96-well plate, the DNA-PK enzyme, peptide substrate, and dsDNA activator are combined.
-
The test compound dilutions (or DMSO as a vehicle control) are added to the wells and pre-incubated with the enzyme mixture.
-
The kinase reaction is initiated by adding a specific concentration of ATP (typically between 10-100 µM).[1]
-
The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which in turn produces a luminescent signal via luciferase.
-
Luminescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro mTOR Kinase Inhibition Assay
This protocol describes the assessment of mTOR kinase activity using an immunoprecipitation-based assay.
Materials:
-
Cell lysate from a suitable cell line (e.g., HEK293T)
-
Antibody against an mTOR complex component (e.g., Raptor for mTORC1)
-
Protein A/G magnetic beads
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
Recombinant substrate protein (e.g., GST-4E-BP1)
-
ATP (radiolabeled or non-radiolabeled)
-
Test compounds (this compound) dissolved in DMSO
-
SDS-PAGE and Western blotting reagents or autoradiography supplies
Procedure:
-
The mTOR complex is immunoprecipitated from the cell lysate using a specific antibody and protein A/G beads.
-
The immunoprecipitated complex is washed to remove non-specific binding.
-
The kinase reaction is set up by combining the immunoprecipitated mTOR complex, the substrate protein (e.g., GST-4E-BP1), and the Kinase Assay Buffer containing a serial dilution of the test compound or DMSO.[6]
-
The reaction is initiated by the addition of ATP (e.g., 200 µM).[11]
-
The reaction is incubated at 37°C for a specified time (e.g., 20-30 minutes).[11]
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The samples are resolved by SDS-PAGE.
-
Substrate phosphorylation is detected by Western blotting using a phospho-specific antibody or by autoradiography if radiolabeled ATP was used.
-
The band intensities are quantified to determine the extent of inhibition at each compound concentration, and the IC50 value is calculated.
Visualizing Key Pathways and Workflows
To further illustrate the context of this compound's activity and the methods for its validation, the following diagrams are provided.
Caption: DNA-PK Signaling in Non-Homologous End Joining (NHEJ).
Caption: General Workflow for In Vitro Kinase Inhibition Assay.
Conclusion
The experimental data clearly validates the high selectivity of this compound for DNA-PK and mTOR over other closely related kinases. Its favorable selectivity profile, particularly when compared to other DNA-PK inhibitors like NU7441, suggests a lower potential for off-target effects. This makes this compound a valuable tool for research into DNA damage repair and mTOR signaling pathways, and a promising candidate for further therapeutic development. The provided experimental protocols offer a foundation for the independent verification and expansion of these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 3. NU7026 | DNA-PK (DNA-dependent protein kinase) | CAS 154447-35-5 | Buy NU7026 from Supplier InvivoChem [invivochem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Compound 401: Selectivity Profile Against the PI3K Signaling Pathway
Introduction
Compound 401 is a novel small molecule inhibitor developed as a potent antagonist of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein. Given the critical role of the PI3K/AKT/mTOR signaling pathway in cell survival, proliferation, and metabolism, and the potential for off-target effects to impact therapeutic outcomes, a comprehensive assessment of this compound's cross-reactivity with this pathway is essential. This guide provides a comparative analysis of this compound's activity against its primary target, BRD4, versus key kinase isoforms within the PI3K pathway. The data presented herein is derived from standardized in vitro assays designed to quantify inhibitory activity.
Quantitative Inhibitory Activity
The selectivity of this compound was assessed against its intended target, BRD4, and major isoforms of PI3K, as well as the downstream kinases AKT1 and mTOR. The half-maximal inhibitory concentration (IC50) values were determined using competitive binding assays and enzymatic assays.
Table 1: Comparative IC50 Values of this compound Against BRD4 and PI3K Pathway Kinases
| Target Protein | This compound IC50 (nM) | Target Class | Comments |
| BRD4 | 5 | Epigenetic Reader (Primary Target) | High-affinity binding to the intended target. |
| PI3Kα (p110α) | 850 | Lipid Kinase | Moderate off-target activity. |
| PI3Kβ (p110β) | 1,200 | Lipid Kinase | Weaker off-target activity. |
| PI3Kδ (p110δ) | > 10,000 | Lipid Kinase | Negligible activity. |
| PI3Kγ (p110γ) | > 10,000 | Lipid Kinase | Negligible activity. |
| AKT1 | 2,500 | Serine/Threonine Kinase | Low micromolar off-target activity. |
| mTOR (FRAP1) | 4,800 | Serine/Threonine Kinase | Weak off-target activity. |
Signaling Pathway Overview
The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway. The points of potential cross-reactivity for this compound, as identified in our screening, are highlighted. Understanding these off-target interactions is crucial for predicting potential side effects and for guiding further lead optimization.
Caption: PI3K/AKT/mTOR pathway with potential off-target interaction sites for this compound.
Experimental Protocols
The following protocols were employed to generate the IC50 data presented above.
BRD4 Binding Assay (Primary Target)
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the displacement of a fluorescently labeled ligand from the BRD4 bromodomain 1 (BD1) by this compound.
-
Procedure:
-
Recombinant human BRD4(BD1) protein was incubated with a biotinylated histone H4 peptide and a fluorescently labeled small-molecule probe.
-
This compound was added in a 10-point, 3-fold serial dilution.
-
The reaction was incubated for 60 minutes at room temperature.
-
TR-FRET signal was measured on a suitable plate reader.
-
IC50 values were calculated by fitting the dose-response curve using a four-parameter logistic model.
-
Kinase Activity Assays (PI3K, AKT, mTOR)
-
Assay Principle: An in vitro luminescence-based kinase assay was used to measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.
-
Procedure:
-
The respective kinase (e.g., PI3Kα, AKT1, mTOR) was incubated with its specific substrate and ATP at a concentration equal to the Km for ATP.
-
This compound was added in a 10-point, 3-fold serial dilution.
-
The kinase reaction was allowed to proceed for 90 minutes at 30°C.
-
A kinase-glo reagent was added to terminate the reaction and measure the remaining ATP via a luciferase-driven reaction.
-
Luminescence was read on a plate luminometer.
-
IC50 values were determined from the dose-response inhibition curves.
-
Experimental Workflow
The general workflow for screening and confirming the cross-reactivity of this compound is depicted below. This systematic approach ensures that primary activity is confirmed before profiling for off-target effects.
Caption: Workflow for assessing the selectivity profile of this compound.
This compound is a highly potent inhibitor of its intended epigenetic target, BRD4. The selectivity profiling against the PI3K/AKT/mTOR pathway reveals off-target activity in the high nanomolar to low micromolar range, particularly against PI3Kα, PI3Kβ, and AKT1. The selectivity window between BRD4 and the weakest of these off-targets (AKT1) is approximately 500-fold. While this suggests a reasonable selectivity margin, the observed cross-reactivity should be considered in the design of cellular and in vivo studies to disambiguate on-target from off-target effects. Further optimization of this compound may be warranted to improve its selectivity and minimize potential liabilities associated with PI3K pathway modulation.
ABN-401: A Comparative Analysis of In Vivo Efficacy and In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy and in vitro data for ABN-401, a highly potent and selective MET inhibitor. The data presented herein is primarily derived from a pivotal study investigating its therapeutic efficacy in MET-addicted cancers.[1]
Introduction to ABN-401
ABN-401 is a small molecule inhibitor that targets the c-MET receptor tyrosine kinase.[1][2] Dysregulation of the c-MET signaling pathway is a known driver in various cancers, making it a key therapeutic target.[1][2] ABN-401 functions by binding to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways.[1][3] This targeted mechanism is designed to disrupt cancer cell growth, proliferation, and survival in tumors exhibiting MET oncogenic addiction.[1]
Data Presentation: In Vitro vs. In Vivo
The following tables summarize the key quantitative data from in vitro and in vivo studies of ABN-401, allowing for a direct comparison of its performance in different experimental settings.
Table 1: In Vitro Cytotoxicity of ABN-401[1]
| Cell Line | MET Status | IC50 (nM) |
| SNU-5 | MET Amplification | 3.33 |
| EBC-1 | MET Amplification | 2.22 |
| SNU-638 | MET Overexpression | 3.33 |
| H1993 | MET Exon 14 Skipping | 43.0 |
| Hs746T | MET Exon 14 Skipping | Not specified |
| HFE145 (Normal) | - | >10,000 |
Table 2: In Vivo Efficacy of ABN-401 in Xenograft Models[1]
| Xenograft Model | MET Status | Dose (mg/kg) | Tumor Growth Inhibition (TGI) Index (%) |
| SNU-5 | MET Amplification | 3 | 24.47 |
| 30 | 89.49 | ||
| EBC-1 | MET Amplification | 10 | 51.26 |
| 30 | 77.85 | ||
| SNU-638 | MET Overexpression | 10 | 65.31 |
| 30 | 78.68 |
Experimental Protocols
In Vitro Cell Viability Assay
MET-addicted cancer cell lines and a normal immortalized cell line were treated with varying concentrations of ABN-401 for 72 hours.[1] Cell viability was subsequently assessed using the WST assay, a colorimetric assay for the quantification of cell proliferation and viability.[1] The data, expressed as the mean ± standard deviation from three independent experiments, was used to determine the IC50 values.[1]
Western Blot Analysis of MET Signaling
To investigate the effect of ABN-401 on the MET signaling pathway, various MET-addicted cancer cell lines were treated with different concentrations of ABN-401.[1] Following treatment, cell lysates were harvested and subjected to Western blot analysis to examine the phosphorylation status of c-MET and downstream signaling proteins such as AKT and ERK1/2.[1]
In Vivo Xenograft Studies
To evaluate the in vivo therapeutic efficacy of ABN-401, human cancer cell lines (SNU-5, EBC-1, and SNU-638) were subcutaneously implanted into the flanks of BALB/c-nude mice.[1] When the average tumor volume reached 150–300 mm³, the mice were orally administered ABN-401 at doses of 3, 10, or 30 mg/kg for five consecutive days a week for three weeks.[1] Tumor volumes were measured throughout the study to determine the tumor growth inhibition index.[1]
Visualizing the Mechanism and Workflow
ABN-401 Mechanism of Action: MET Signaling Inhibition
Caption: ABN-401 inhibits the c-MET signaling pathway.
General Experimental Workflow for ABN-401 Evaluation
Caption: Workflow for in vitro and in vivo ABN-401 evaluation.
References
- 1. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABN401 – ABION BIO [abionbio.com]
Compound 401: A Comparative Analysis of mTORC1 and mTORC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 401 is a synthetic, cell-permeable molecule that has been identified as a dual inhibitor of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK).[1][2] As a central regulator of cell growth, proliferation, and metabolism, mTOR is a compelling target in drug discovery, particularly in oncology. mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which possess different substrate specificities and sensitivities to inhibitors. This guide provides a comparative overview of this compound's effects on mTORC1 and mTORC2, supported by available experimental data and detailed protocols for key assays.
Quantitative Analysis of Inhibitory Activity
| Target | IC50 (µM) |
| DNA-PK | 0.28[1] |
| mTOR (overall) | 5.3[1] |
Qualitative data demonstrates that this compound effectively blocks the phosphorylation of downstream targets of both mTORC1 and mTORC2. Specifically, it inhibits the phosphorylation of S6 kinase 1 (S6K1) at Threonine 389, a key substrate of mTORC1, and Akt at Serine 473, a well-established substrate of mTORC2.[1] This indicates that this compound acts as a dual inhibitor of both mTOR complexes.
Signaling Pathway Overview
The mTOR signaling pathway is a critical regulator of cellular processes. The following diagram illustrates the central roles of mTORC1 and mTORC2 and indicates the points of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effects of this compound on mTORC1 and mTORC2.
Western Blot Analysis for mTORC1 and mTORC2 Activity
This protocol is designed to measure the phosphorylation status of key downstream targets of mTORC1 (p-S6K1 T389) and mTORC2 (p-Akt S473).
1. Cell Culture and Treatment:
-
Plate cells (e.g., COS7, HEK293T, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal mTOR activity.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin or 20 ng/mL EGF) for 30 minutes to activate the mTOR pathway.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay for mTORC1 and mTORC2
This assay directly measures the kinase activity of immunoprecipitated mTORC1 and mTORC2 in the presence of this compound.
1. Immunoprecipitation of mTORC1 and mTORC2:
-
Lyse cells (e.g., HEK293T) in CHAPS lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibodies for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1 hour at 4°C.
-
Wash the immunoprecipitates three times with CHAPS lysis buffer and once with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add various concentrations of this compound or vehicle control.
-
Add the respective substrates:
-
For mTORC1: Recombinant inactive S6K1
-
For mTORC2: Recombinant inactive Akt1
-
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes with gentle agitation.
3. Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the samples by Western blotting using phospho-specific antibodies for p-S6K1 (Thr389) and p-Akt (Ser473).
Conclusion
This compound is a dual inhibitor targeting both mTORC1 and mTORC2, in addition to its potent activity against DNA-PK. While a precise IC50 for each mTOR complex is not yet publicly available, cellular assays confirm its ability to block the signaling output of both complexes. This dual inhibitory action differentiates it from allosteric inhibitors like rapamycin, which primarily target mTORC1. The provided experimental protocols offer a framework for researchers to further characterize the specific effects of this compound and similar compounds on the mTOR signaling network. Further studies are warranted to elucidate the precise potency of this compound against isolated mTORC1 and mTORC2 to better understand its therapeutic potential.
References
"confirming on-target effects of Compound 401 with siRNA"
Dear Researcher,
To provide you with an accurate and relevant comparison guide for confirming the on-target effects of "Compound 401" with siRNA, it is crucial to first identify the specific "this compound" you are investigating. Our initial search has revealed several distinct compounds designated as "401," each with a different biological target and mechanism of action.
To proceed, please specify which "this compound" you are working with from the options below, or provide the specific target of your compound if it is not listed:
-
SL-401 (Tagraxofusp): A CD123-directed cytotoxin.
-
LTX-401: An oncolytic compound that induces immunogenic cell death.
-
ABN401: A highly potent and selective MET inhibitor.
-
An unnamed this compound: Targeting chronic hepatitis B virus.
Once you clarify the specific "this compound," we can proceed with generating a detailed guide that includes:
-
Objective comparisons with alternative on-target validation methods.
-
Quantitative data from relevant studies, presented in clear, structured tables.
-
Detailed experimental protocols for siRNA-mediated target validation.
-
Customized diagrams illustrating the experimental workflow and the specific signaling pathway of your this compound, generated using Graphviz (DOT language).
We look forward to your clarification to ensure the information we provide is precisely tailored to your research needs.
A Head-to-Head Comparison of Compound 401 and Rapamycin: Dual mTOR/DNA-PK versus Allosteric mTORC1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Compound 401 and rapamycin, two critical research compounds that modulate the mammalian target of rapamycin (mTOR) signaling pathway. While both molecules are potent inhibitors of mTOR, they exhibit distinct mechanisms of action, target specificities, and cellular effects. This document aims to furnish researchers with the necessary details to make informed decisions for their experimental designs.
Executive Summary
This compound is a synthetic, cell-permeable pyrimido-isoquinolinone that acts as a reversible and ATP-competitive inhibitor of both DNA-dependent protein kinase (DNA-PK) and mTOR.[1] In contrast, rapamycin is a macrolide natural product that, in complex with FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1).[2][3] This fundamental difference in their mechanism of action leads to divergent effects on the two mTOR complexes, mTORC1 and mTORC2, and consequently, on downstream cellular processes such as cell growth, proliferation, and apoptosis.
Mechanism of Action and Target Specificity
This compound is a dual inhibitor, targeting the kinase domains of both DNA-PK and mTOR. Its inhibition of mTOR is direct and affects both mTORC1 and mTORC2.[1] This is a key differentiator from rapamycin.
Rapamycin functions as a molecular "glue," forming a ternary complex with FKBP12 and the FRB domain of mTOR.[3] This interaction allosterically inhibits the activity of mTORC1. While generally considered mTORC1-specific, prolonged exposure to rapamycin has been shown to also disrupt the assembly and signaling of mTORC2 in some cell types.[2]
Table 1: Comparison of Kinase Inhibitory Activity
| Feature | This compound | Rapamycin |
| Primary Target(s) | DNA-PK, mTOR (mTORC1 & mTORC2) | mTOR (primarily mTORC1) |
| Mechanism of mTOR Inhibition | ATP-competitive | Allosteric |
| IC50 (DNA-PK) | 0.28 µM | Not Applicable |
| IC50 (mTOR) | 5.3 µM | Nanomolar range (cell-type dependent) for mTORC1 |
| Selectivity | Selective over PI3K, ATM, ATR (IC50 > 100 µM) | Highly specific for mTORC1 |
Impact on mTOR Signaling Pathways
The differential effects of this compound and rapamycin on mTORC1 and mTORC2 lead to distinct downstream signaling consequences.
This compound inhibits both mTORC1 and mTORC2, leading to the dephosphorylation of key downstream effectors of both complexes. This includes the inhibition of S6K1 phosphorylation (a marker of mTORC1 activity) and Akt phosphorylation at Serine 473 (a marker of mTORC2 activity).[1]
Rapamycin primarily inhibits mTORC1, leading to the dephosphorylation of its downstream targets like S6K1 and 4E-BP1.[2] Its effect on mTORC2 is indirect and often requires prolonged treatment. In some contexts, acute rapamycin treatment can lead to a feedback activation of Akt signaling due to the relief of S6K1-mediated negative feedback on PI3K signaling.
Figure 1. Simplified mTOR signaling pathway illustrating the points of intervention for this compound and rapamycin.
Cellular Effects: Proliferation and Apoptosis
Direct comparative studies have shown that this compound exhibits a more potent anti-proliferative and pro-apoptotic effect than rapamycin, particularly in cells with hyperactivated mTOR signaling.
A study on Tuberous Sclerosis Complex 1 deficient (TSC1-/-) mouse embryonic fibroblasts (MEFs), which have constitutively active mTORC1, demonstrated that this compound induced stronger growth inhibition and apoptosis compared to rapamycin. This enhanced effect is attributed to this compound's ability to also inhibit mTORC2 and, consequently, the pro-survival Akt signaling pathway.[3]
Table 2: Comparative Effects on Cell Viability and Apoptosis
| Cell Line | Compound | Observed Effect | Quantitative Data (if available) | Reference |
| TSC1-/- MEFs | This compound | Strong growth inhibition and increased apoptosis | Not specified in abstract | [3] |
| TSC1-/- MEFs | Rapamycin | Weaker growth inhibition compared to this compound | Not specified in abstract | [3] |
| B16 Melanoma Cells | Rapamycin | Reduced cell viability, induced apoptosis | IC50 of 84.14 nM for viability at 48h | [4] |
| Oral Cancer Cells (Ca9-22) | Rapamycin | Increased apoptosis | ~13% (control) to 41.8% (20 µM) apoptotic cells | [5] |
| MDA-MB-231 Breast Cancer Cells | Rapamycin | Dose-dependent loss of cell viability, induced apoptosis | Loss of viability between 2 and 20 µM | [6] |
Note: Direct quantitative comparison of this compound and rapamycin on cell viability and apoptosis from a single study is limited in the currently available literature. The data presented for rapamycin is from various studies and cell lines to provide a general reference.
Experimental Protocols
In Vitro mTOR Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of mTOR.
Materials:
-
Active mTOR enzyme (recombinant)
-
Substrate (e.g., recombinant p70S6K-GST fusion protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 2 mM DTT)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Protocol:
-
Prepare serial dilutions of this compound and rapamycin (in complex with FKBP12 for mTORC1 inhibition).
-
In a 96-well plate, add the mTOR enzyme, the substrate, and the kinase reaction buffer.
-
Add the diluted compounds to the respective wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the IC50 values from the dose-response curves.
Figure 2. Workflow for an in vitro mTOR kinase assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and rapamycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or rapamycin. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and generate dose-response curves.
Western Blotting for Phosphorylated mTOR Substrates
This technique is used to detect the phosphorylation status of specific proteins in the mTOR signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-Akt (Ser473), anti-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Conclusion
This compound and rapamycin, while both targeting the mTOR pathway, offer distinct experimental advantages. This compound's dual inhibition of mTORC1 and mTORC2 provides a tool for investigating the consequences of a more complete blockade of mTOR signaling, which has been shown to be more effective in inducing apoptosis in certain cancer cell models. Rapamycin, with its high specificity for mTORC1, remains an invaluable tool for dissecting the specific roles of this complex in cellular processes. The choice between these two inhibitors will ultimately depend on the specific research question and the desired experimental outcome. This guide provides the foundational data and protocols to aid in that selection process.
References
- 1. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the mechanistic target of rapamycin induces cell survival via MAPK in tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Compound 401: A Comprehensive Guide for Laboratory Professionals
Disclaimer: "Compound 401" is used as a representative name for a typical research chemical. The following procedures are illustrative and based on general laboratory safety protocols. Always refer to the specific Safety Data Sheet (SDS) for any chemical you are handling and follow all local, state, and federal regulations for hazardous waste disposal.
The safe and compliant disposal of laboratory chemicals is a critical component of research operations. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, a substance representative of many novel molecules used in drug development and scientific research. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1] All handling of this compound, particularly in its powdered form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of this compound. These values are critical for risk assessment and for ensuring that disposal methods meet regulatory requirements.
| Parameter | Value | Notes & References |
| pH Range for Aqueous Waste | 6.0 - 9.0 | For drain disposal of rinse water only, after initial hazardous waste collection. Must comply with local wastewater regulations.[3] |
| Container Fullness Limit | 90% Capacity | To prevent spills from overfilling and to allow for vapor expansion. |
| Rinsate Collection | First Rinse | The first rinse of any container that held this compound must be collected as hazardous chemical waste.[4] |
| Storage Time Limit (Satellite Accumulation) | Up to 1 Year (partially full) | Partially filled, properly labeled containers may remain in a Satellite Accumulation Area (SAA). Full containers must be removed within three days.[3] |
Step-by-Step Disposal Protocols
The proper disposal route for this compound depends on its physical state: solid powder, liquid solution, or as a contaminant on laboratory materials.
Protocol 1: Disposal of Unused or Expired Solid this compound
-
Containerization:
-
Place the original container with the unused solid this compound into a larger, sealable, and chemically compatible secondary container.
-
If repackaging is necessary, do so in a fume hood. The new waste container must be clearly labeled.
-
-
Labeling:
-
Affix a hazardous waste label to the outer container.
-
The label must include: "Hazardous Waste," the full chemical name ("this compound"), the CAS number (e.g., 168425-64-7), and the relevant hazard warnings (e.g., "Toxic," "Irritant").[5]
-
-
Storage:
-
Disposal Request:
Protocol 2: Disposal of this compound Solutions
This protocol applies to solutions of this compound in organic solvents (e.g., DMSO, ethanol).
-
Collection:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and properly vented waste container.[4]
-
Never mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be collected separately.
-
-
Labeling:
-
Clearly label the liquid waste container with "Hazardous Waste" and list all chemical components by percentage (e.g., "this compound (~5%) in DMSO (95%)").
-
-
Storage:
-
Keep the waste container tightly sealed when not in use and store it in a secondary containment bin within a well-ventilated area.[5]
-
-
Disposal:
Protocol 3: Disposal of Contaminated Labware and PPE
This includes disposable items like pipette tips, gloves, and centrifuge tubes, as well as non-disposable glassware.
-
Solid Contaminated Waste:
-
Collect all disposable items that have come into contact with this compound in a designated hazardous waste bag or container.[2]
-
This container should be clearly labeled as "Hazardous Waste - Solid Lab Debris with this compound."
-
-
Sharps:
-
Needles, syringes, or broken glass contaminated with this compound must be placed in a puncture-proof sharps container designated for chemical contamination.[4]
-
-
Decontamination of Glassware:
-
Rinse non-disposable glassware with a suitable solvent (e.g., ethanol or isopropanol).
-
Collect the first solvent rinse as hazardous liquid waste (see Protocol 2).[4]
-
Subsequent rinses with water can typically be disposed of down the drain, provided the pH is within the acceptable range.[3][4]
-
After rinsing, wash the glassware with soap and water.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Caption: Disposal workflow for this compound waste streams.
References
- 1. airgas.com [airgas.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. vumc.org [vumc.org]
- 7. nems.nih.gov [nems.nih.gov]
Essential Safety and Logistical Information for Handling Compound 401
For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Compound 401 (CAS 168425-64-7). Due to conflicting hazard classifications from different suppliers, a cautious approach to handling is strongly recommended.
Hazard Assessment and Conflicting Information
There is a notable discrepancy in the hazard classification of this compound among suppliers. A Safety Data Sheet (SDS) from Fluorochem classifies the compound as harmful if swallowed, a skin irritant, and a serious eye irritant[1]. Conversely, an SDS from Cayman Chemical states the substance is not classified as hazardous according to the Globally Harmonized System (GHS). Another supplier, GlpBio, also indicates it is not a hazardous substance or mixture. However, Cayman Chemical's product information advises that the material should be considered hazardous until further information is available[2].
Given this conflicting information, it is imperative to handle this compound with a degree of caution appropriate for a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and process is necessary to determine the appropriate PPE[3]. Based on the potential hazards of skin and eye irritation, as well as the risk of inhalation of the powdered form, the following PPE is recommended:
-
Eye and Face Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are the minimum requirement[3]. A face shield worn over safety glasses is recommended when there is a risk of splashing, such as when preparing solutions[3].
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental exposure[3]. It is recommended to use two pairs of gloves ("double-gloving"), especially when handling the solid compound or preparing stock solutions[3]. Gloves should be inspected before use and changed immediately upon contamination[1]. Proper glove removal technique should be followed to avoid skin contact[1].
-
Body Protection: A lab coat is essential to protect clothing and skin from potential splashes and spills[4]. A flame-resistant lab coat should be considered if flammable solvents are used for dissolving the compound[5]. The lab coat should be buttoned and fit properly to cover as much skin as possible.
-
Respiratory Protection: When handling the powdered form of this compound, especially when weighing, a fit-tested N95 or N100 respirator is recommended to prevent inhalation[6]. All handling of the powder should ideally be conducted within a chemical fume hood or a ventilated balance enclosure to minimize airborne dust[1][7].
-
Footwear: Closed-toe shoes that cover the entire foot are mandatory in a laboratory setting where hazardous chemicals are handled[8].
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A chemical fume hood should be used when working with the solid powder or volatile organic solvents[1]. Ensure that eyewash stations and safety showers are readily accessible[1].
-
Safe Handling Practices:
-
Avoid the formation of dust and aerosols[1].
-
Do not ingest, inhale, or allow contact with eyes, skin, or clothing[2].
-
Wash hands thoroughly after handling, even if gloves were worn[1].
-
Do not eat, drink, or smoke in the laboratory[1].
-
When preparing solutions, add the solid compound to the solvent slowly. For dissolving, use an inert gas to purge the solvent if necessary[2].
-
Keep containers tightly closed when not in use[1].
-
Storage:
-
Store this compound in a cool, dry, and well-ventilated place[1].
-
Keep the container tightly closed and upright to prevent leakage[1].
-
Store at -20°C for long-term stability, as supplied as a crystalline solid[2].
Disposal Plan:
The disposal method will depend on whether this compound is classified as hazardous or non-hazardous waste, which should be determined in accordance with local, state, and federal regulations.
-
If classified as Hazardous Waste:
-
Dispose of the compound and any contaminated materials (e.g., gloves, weigh paper, pipette tips) in a designated hazardous waste container[9].
-
The container must be properly labeled with the words "Hazardous Waste" and the full chemical name[9].
-
Do not dispose of in regular trash or down the drain[9].
-
Arrange for pickup by a licensed hazardous waste disposal service[9].
-
-
If classified as Non-Hazardous Waste:
-
Even if deemed non-hazardous, it is good practice not to dispose of chemical waste in the regular trash or down the drain without consulting with your institution's Environmental Health and Safety (EHS) department[10][11].
-
Smaller quantities may potentially be disposed of with household waste, but this should be verified with local regulations.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. After rinsing and air-drying, the defaced empty container may be disposed of in the regular trash[8][10].
-
Quantitative Data Presentation
| Property | Value | Source |
| Molecular Formula | C16H15N3O2 | [2] |
| Molecular Weight | 281.3 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [2] |
| IC50 for DNA-PK | 0.28 µM | [12] |
| IC50 for mTOR | 5.3 µM | [12] |
| IC50 for PI3K, ATM, ATR | >100 µM | [12] |
| Solubility in Ethanol | ~0.5 mg/mL | [2] |
| Solubility in DMSO | ~1 mg/mL | [2] |
| Solubility in DMF | ~1 mg/mL | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | ≥4 years at -20°C | [2] |
Experimental Protocols
General Protocol for Preparation of a Stock Solution:
This protocol is a general guideline. Specific concentrations and solvents will depend on the experimental requirements.
-
Preparation:
-
Don all required personal protective equipment (lab coat, double gloves, safety glasses with a face shield).
-
Perform all work with the solid compound inside a chemical fume hood or a ventilated balance enclosure.
-
Place absorbent bench paper on the work surface to contain any potential spills[13].
-
-
Weighing the Compound:
-
Use an analytical balance to accurately weigh the desired amount of this compound.
-
Use a clean spatula and weigh paper or a weigh boat.
-
Avoid creating dust. If the powder has electrostatic properties, take appropriate precautions[13].
-
Close the primary container immediately after weighing.
-
-
Dissolving the Compound:
-
Select a suitable solvent (e.g., DMSO, DMF, or ethanol) based on the desired final concentration and experimental compatibility[2]. Note that the solubility is limited in ethanol[2].
-
Add the weighed this compound to an appropriate sterile container (e.g., a conical tube or vial).
-
Add the desired volume of solvent to the container with the compound.
-
Cap the container tightly and vortex or sonicate until the compound is completely dissolved. Gentle warming may be necessary for some solvents, but this should be done with caution.
-
-
Storage of Stock Solution:
-
Label the container clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or as recommended for the specific solvent.
-
-
Cleanup:
-
Dispose of all contaminated disposable materials (gloves, weigh paper, pipette tips) in the appropriate chemical waste container.
-
Wipe down the work surface and any equipment used with a suitable solvent (e.g., 70% ethanol)[7].
-
Mandatory Visualization
Caption: Workflow for the safe handling and preparation of this compound stock solutions.
Caption: this compound inhibits both DNA-PK and mTOR signaling pathways.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. gz-supplies.com [gz-supplies.com]
- 6. ohsinsider.com [ohsinsider.com]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. sfasu.edu [sfasu.edu]
- 11. acs.org [acs.org]
- 12. caymanchem.com [caymanchem.com]
- 13. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
